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4-(2-Fluoro-3-methoxybenzyl)morpholine Documentation Hub

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  • Product: 4-(2-Fluoro-3-methoxybenzyl)morpholine
  • CAS: 1428234-80-3

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-(2-Fluoro-3-methoxybenzyl)morpholine

Executive Summary 4-(2-Fluoro-3-methoxybenzyl)morpholine (CAS: 1428234-80-3) is a specialized tertiary amine intermediate serving as a critical building block in the synthesis of neuroactive pharmaceutical agents and kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Fluoro-3-methoxybenzyl)morpholine (CAS: 1428234-80-3) is a specialized tertiary amine intermediate serving as a critical building block in the synthesis of neuroactive pharmaceutical agents and kinase inhibitors.[1][2] Characterized by a morpholine ring tethered to a di-substituted benzyl core, this compound leverages the bioisosteric properties of fluorine to modulate metabolic stability and the methoxy group to enhance receptor binding affinity via hydrogen bond acceptance.

This guide provides a definitive technical analysis of its physicochemical properties, robust synthetic protocols, and structural characterization, designed to support reproducible research and scale-up activities.[1]

Chemical Identity & Structural Analysis[1][3][4][5][6]

The structural distinctiveness of this compound lies in the specific ortho-fluoro, meta-methoxy substitution pattern on the benzyl ring.[1] This arrangement is non-trivial; the ortho-fluorine atom induces electronic repulsion with the benzylic methylene, influencing the preferred torsional angle and potentially locking the bioactive conformation.

Table 1: Chemical Identity Matrix
PropertySpecification
IUPAC Name 4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine
Common Name 4-(2-Fluoro-3-methoxybenzyl)morpholine
CAS Number 1428234-80-3
Molecular Formula C₁₂H₁₆FNO₂
Molecular Weight 225.26 g/mol
SMILES COC1=CC=CC(=C1F)CN2CCOCC2
InChI Key Unique identifier required for database registration
Appearance Colorless to pale yellow oil (free base); White solid (HCl salt)

Physicochemical Profile & Drug-Like Properties[1][7][8][9]

Understanding the physicochemical behavior of 4-(2-Fluoro-3-methoxybenzyl)morpholine is essential for predicting its pharmacokinetics (PK).[1] The morpholine nitrogen provides a basic center (pKa ~7.8), ensuring solubility in acidic media (gastric fluid), while the lipophilic benzyl tail facilitates blood-brain barrier (BBB) penetration.

Table 2: Physicochemical Parameters
ParameterValue (Approx.)Significance in Drug Design
cLogP 1.8 – 2.2Optimal range for CNS penetration and oral bioavailability (Lipinski compliant).[1]
pKa (Basic N) 7.6 – 8.0Exists predominantly as a cation at physiological pH (7.4), aiding solubility.
TPSA ~21.7 ŲLow polar surface area suggests high membrane permeability.
H-Bond Acceptors 3 (N, O-morph, O-Me)Critical for ligand-receptor interactions.[1]
H-Bond Donors 0Improves permeability by reducing desolvation energy costs.[1]

Synthetic Methodologies

Why?

  • Selectivity: Avoids the formation of quaternary ammonium salts (over-alkylation) common in alkyl halide substitutions.

  • Safety: Eliminates the use of potent lachrymators (benzyl bromides).

  • Yield: Mild conditions preserve the sensitive methoxy/fluoro functionality.

Protocol A: Reductive Amination (Recommended)

Reaction: 2-Fluoro-3-methoxybenzaldehyde + Morpholine


 Imine Intermediate 

Product[1]
Reagents:
  • Substrate: 2-Fluoro-3-methoxybenzaldehyde (1.0 eq)

  • Amine: Morpholine (1.1 eq)[3]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Catalyst: Acetic Acid (AcOH) (1.0 eq) – Crucial for imine formation kinetics.

Step-by-Step Workflow:
  • Imine Formation: Charge a dry reaction vessel with 2-Fluoro-3-methoxybenzaldehyde and DCE (0.2 M concentration). Add Morpholine and Acetic Acid.[4] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor via TLC or LCMS. The disappearance of the aldehyde peak indicates imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).

Visualization: Synthetic Pathway

SynthesisPath Aldehyde 2-Fluoro-3-methoxy benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Morpholine + AcOH (cat) Morpholine Morpholine Morpholine->Imine Product 4-(2-Fluoro-3-methoxybenzyl) morpholine Imine->Product Reduction (DCE, RT) STAB Na(OAc)3BH (Reductant) STAB->Product

Figure 1: Reductive amination pathway emphasizing the intermediate imine stage and mild reduction conditions.

Analytical Characterization

Validating the structure requires precise interpretation of NMR splitting patterns, particularly due to the Fluorine-Hydrogen coupling (


).
Expected ¹H NMR Data (CDCl₃, 400 MHz)
  • Benzylic CH₂: Singlet or doublet (due to long-range F coupling) at ~3.55 ppm .[1]

  • Morpholine Ring:

    • O-CH₂: Triplet at ~3.70 ppm (4H).[1]

    • N-CH₂: Triplet at ~2.45 ppm (4H).[1]

  • Methoxy Group: Singlet at ~3.88 ppm (3H).

  • Aromatic Region (6.8 – 7.2 ppm):

    • Look for complex multiplets. The proton adjacent to the fluorine will show characteristic splitting (

      
       Hz).
      
Mass Spectrometry (ESI-MS)[1][3]
  • Mode: Positive Ion (+ve)

  • Target Ion:

    
    
    
  • Expected m/z: 226.27

Biological Context & Pharmacophore Mapping[1]

This molecule is rarely a final drug but often a "warhead" or "linker" in larger APIs. Its value lies in its Bioisosteric Design :

  • Metabolic Blocking: The C-2 Fluorine blocks metabolic hydroxylation at the most reactive phenyl position, extending the half-life (

    
    ) of the parent drug.
    
  • Conformational Lock: The F-atom creates an electrostatic clash with the morpholine nitrogen lone pair or the benzylic protons, restricting free rotation and potentially reducing the entropic penalty of binding to a receptor (e.g., Dopamine D2/D3 or Serotonin 5-HT receptors).

Visualization: Pharmacophore Logic

Pharmacophore Core Benzyl-Morpholine Scaffold Fluorine 2-Fluoro Group (Metabolic Block) Core->Fluorine Increases Metabolic Stability Methoxy 3-Methoxy Group (H-Bond Acceptor) Core->Methoxy Selectivity Tuner Nitrogen Morpholine N (Basic Center/Cation) Core->Nitrogen Solubility & Receptor Salt Bridge

Figure 2: Structural activity relationship (SAR) map highlighting the functional role of each substituent.[1]

Handling and Safety (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base may absorb CO₂ from the air; conversion to the Hydrochloride (HCl) salt is recommended for long-term storage.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Fluorine content).

References

  • Boroncore . (n.d.). Product Data Sheet: 4-(2-fluoro-3-methoxybenzyl)morpholine (CAS 1428234-80-3).[1][2] Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.[1]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for 2-Fluoro-3-methoxybenzaldehyde. Retrieved from

Sources

Exploratory

Technical Monograph: Pharmacological Potential of 4-(2-Fluoro-3-methoxybenzyl)morpholine Scaffolds

This technical guide evaluates the pharmacological viability of 4-(2-Fluoro-3-methoxybenzyl)morpholine , treating it as a high-potential lead scaffold for Central Nervous System (CNS) therapeutics.[1] The analysis is gro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide evaluates the pharmacological viability of 4-(2-Fluoro-3-methoxybenzyl)morpholine , treating it as a high-potential lead scaffold for Central Nervous System (CNS) therapeutics.[1]

The analysis is grounded in Structure-Activity Relationship (SAR) principles derived from established benzylmorpholine and benzylpiperazine pharmacophores, specifically targeting Sigma-1 receptor (S1R) modulation and monoamine reuptake inhibition.[1]

[1]

Executive Summary & Scaffold Analysis

The 4-(2-Fluoro-3-methoxybenzyl)morpholine scaffold represents a privileged structure in medicinal chemistry, combining a solubilizing morpholine headgroup with an electronically tuned aromatic tail.[1] This specific substitution pattern (2-Fluoro, 3-Methoxy) is engineered to optimize metabolic stability and receptor affinity.[1]

Structural Deconstruction
  • The Morpholine Core: Acts as a bioisostere for piperazine/piperidine but with lowered basicity (

    
    ), improving blood-brain barrier (BBB) permeability and reducing phospholipidosis risk compared to more lipophilic amines.
    
  • The Methylene Linker: Provides critical rotational freedom, allowing the aromatic moiety to adopt the "edge-to-face" pi-stacking orientation required within the hydrophobic pockets of Monoamine Transporters (MATs) and Sigma receptors.[1]

  • The 2-Fluoro-3-Methoxy Motif:

    • 2-Fluoro (Ortho): Blocks a primary site of metabolic oxidation (CYP450 labile site), extending half-life (

      
      ).[1] It also induces a conformational tilt in the phenyl ring relative to the linker due to steric repulsion.
      
    • 3-Methoxy (Meta): Functions as a hydrogen bond acceptor.[1] In Sigma-1 receptor ligands, meta-substituents often dictate the switch between agonism and antagonism.[1]

Predicted Pharmacological Profile

Based on chemogenomic matching with known ligands (e.g., Cutamesine, Pridopidine analogs), this scaffold is predicted to exhibit a Dual-Mode Mechanism of Action .

Primary Target: Sigma-1 Receptor (S1R) Modulation

Benzylmorpholines are classic high-affinity ligands for the S1R chaperone protein.[1] The S1R resides at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).[2]

  • Mechanism: Ligand binding triggers the dissociation of S1R from the binding immunoglobulin protein (BiP).

  • Downstream Effect: The activated S1R translocates to the plasma membrane to modulate ion channels (e.g., Kv1.4, NMDA) or remains at the MAM to regulate Calcium (

    
    ) flux into mitochondria, boosting ATP production and reducing oxidative stress.
    
  • Therapeutic Indication: Neuroprotection (Alzheimer’s, Parkinson’s), Cognitive Enhancement, and Neuropathic Pain.

Secondary Target: Monoamine Reuptake Inhibition

The structural homology to Reboxetine fragments suggests potential affinity for the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

  • Selectivity: The 2-Fluoro substituent typically enhances selectivity for NET over DAT (Dopamine Transporter), reducing abuse potential.

Comparative SAR Data (Predicted)

Table 1: Predicted affinity shifts based on substituent modification.

Substituent PatternPredicted S1R Affinity (

)
Predicted Metabolic StabilityPrimary Risk Factor
Unsubstituted (Benzyl) Moderate (50-100 nM)Low (Rapid CYP oxidation)High Clearance
4-Methoxy (Para) High (<10 nM)ModerateO-demethylation (Active metabolite)
2-Fluoro-3-Methoxy Very High (<5 nM) High (Blocked Ortho site) Low (Optimized)
4-Trifluoromethyl ModerateVery HighLipophilicity > 4 (Poor Solubility)

Experimental Protocols & Methodologies

To validate the pharmacological potential, the following self-validating workflows are required.

Synthesis: Reductive Amination (The "Gold Standard")

This route avoids the formation of quaternary ammonium salts common in direct alkylation.

Reagents: 2-Fluoro-3-methoxybenzaldehyde, Morpholine, Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane).[1]

Protocol:

  • Imine Formation: Dissolve 2-Fluoro-3-methoxybenzaldehyde (1.0 eq) and Morpholine (1.1 eq) in DCE. Stir at Room Temperature (RT) for 30 min. Checkpoint: Solution should remain clear or turn slightly yellow.

  • Reduction: Add STAB (1.5 eq) portion-wise. Stir for 12 hours.

  • Quench: Add saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (Gradient: Hexane -> 50% EtOAc).

  • Validation:

    
    -NMR must show the disappearance of the aldehyde peak (
    
    
    
    ppm) and appearance of the benzylic methylene singlet (
    
    
    ppm).
In Vitro Assay: Sigma-1 Receptor Radioligand Binding

Objective: Determine binding affinity (


).

Protocol:

  • Membrane Prep: Use Guinea pig brain homogenates or HEK293 cells overexpressing human S1R.

  • Radioligand:

    
     (Specific S1R agonist).[1]
    
  • Non-Specific Control: Haloperidol (

    
    ).
    
  • Incubation: 120 min at

    
     in Tris-HCl buffer (pH 7.4).
    
  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Mechanism of Action Visualization

The following diagram illustrates the putative signaling pathway activated by the 4-(2-Fluoro-3-methoxybenzyl)morpholine scaffold upon binding to the Sigma-1 Receptor.

S1R_Pathway cluster_Mitochondria Mitochondrial Function cluster_Plasma Plasma Membrane Ligand 4-(2-F-3-OMe-Bn)Morpholine S1R_BiP S1R-BiP Complex (Inactive at MAM) Ligand->S1R_BiP Binds Dissociation Dissociation of S1R S1R_BiP->Dissociation Agonist Action Ca_Flux IP3R Stabilization (Ca2+ Flux to Mito) Dissociation->Ca_Flux Translocation Translocation to PM Dissociation->Translocation ATP Increased ATP Production Ca_Flux->ATP Neuroprotection NEUROPROTECTION & PLASTICITY ATP->Neuroprotection IonChannels Modulation of Kv1.4 / NMDA Translocation->IonChannels IonChannels->Neuroprotection

Figure 1: Putative signaling cascade.[1] The ligand triggers S1R dissociation from BiP, leading to dual enhancement of mitochondrial bioenergetics and ion channel regulation.

Synthesis & Optimization Workflow

The following workflow outlines the iterative process to optimize this scaffold from a "Hit" to a "Lead."

Synthesis_Workflow Start Start: Scaffold Selection Synth Reductive Amination (2-F-3-OMe-CHO + Morpholine) Start->Synth Purify Purification (Flash Chromatography) Synth->Purify Assay1 S1R Binding Assay (Target: Ki < 10nM) Purify->Assay1 Assay2 Metabolic Stability (Microsomal Assay) Purify->Assay2 Decision Pass Criteria? Assay1->Decision Assay2->Decision InVivo In Vivo Models (Neuropathic Pain/Depression) Decision->InVivo Yes Refine Refine Substituents (e.g., 2-F -> 2-Cl) Decision->Refine No Refine->Synth

Figure 2: Lead optimization workflow. Critical decision gates rely on binding affinity (


) and metabolic stability data.

References

  • Runeberg, P., et al. (2021). "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects."[3] ACS Chemical Neuroscience.[3] Link

  • Gundlach, A.L., et al. (2008). "Design and synthesis of morpholine derivatives: SAR for dual serotonin & noradrenaline reuptake inhibition."[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Zampieri, D., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry. Link

  • Schmidt, H.R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature. Link

  • Stahl, S.M. (2017). "Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications." Cambridge University Press. (General reference for Monoamine Transporter theory).

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Fluoro-3-methoxybenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(2-Fluoro-3-methoxybenzyl)morpholine is a substituted benzylmorpholine derivative of interest in medicinal chemistry and drug discovery. The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluoro-3-methoxybenzyl)morpholine is a substituted benzylmorpholine derivative of interest in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in many biologically active compounds, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The introduction of a substituted benzyl group, in this case, featuring fluoro and methoxy moieties, allows for fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets. Understanding the fundamental physicochemical properties of this compound, such as its melting and boiling points, is crucial for its synthesis, purification, formulation, and overall drug development process.

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the melting and boiling points of 4-(2-Fluoro-3-methoxybenzyl)morpholine. Due to the current absence of experimentally determined values in publicly available literature, this guide will also detail the standard methodologies for their determination and provide a comparative analysis with related compounds to offer scientifically grounded estimations.

Physicochemical Properties of 4-(2-Fluoro-3-methoxybenzyl)morpholine and Related Compounds

CompoundStructureMelting Point (°C)Boiling Point (°C)
Morpholine -5129
N-Benzylmorpholine Not available (liquid at room temp.)~309 (rough estimate)[1]
2-Fluoro-3-methoxybenzaldehyde 47-51[2] / 58-62[3]Not available
4-(2-Fluoro-3-methoxybenzyl)morpholine Not Experimentally Determined Not Experimentally Determined

Note: The melting point of 194°C reported by one source for N-benzylmorpholine is likely erroneous or refers to a salt form, as it is described as a liquid in other sources.[1]

Theoretical Considerations for Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions to a liquid state. It is influenced by the strength of the crystal lattice, which in turn depends on intermolecular forces such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure and is primarily determined by the strength of intermolecular forces in the liquid state.

For 4-(2-Fluoro-3-methoxybenzyl)morpholine, the following structural features are expected to influence its melting and boiling points:

  • Molecular Weight: The addition of the 2-fluoro-3-methoxybenzyl group significantly increases the molecular weight compared to morpholine, which will lead to stronger van der Waals forces and thus higher melting and boiling points.

  • Polarity: The presence of the electronegative fluorine and oxygen atoms, as well as the nitrogen atom in the morpholine ring, introduces polarity into the molecule. This will result in dipole-dipole interactions, further increasing the intermolecular forces.

  • Hydrogen Bonding: While the tertiary amine in 4-(2-Fluoro-3-methoxybenzyl)morpholine cannot act as a hydrogen bond donor, the oxygen and nitrogen atoms can act as hydrogen bond acceptors, potentially interacting with protic solvents.

  • Molecular Symmetry: The substitution pattern on the benzene ring will affect the molecule's ability to pack efficiently into a crystal lattice. Asymmetrical substitution, as is the case here, can sometimes lead to lower melting points compared to more symmetrical isomers.

Based on these considerations, it is anticipated that 4-(2-Fluoro-3-methoxybenzyl)morpholine will be a solid at room temperature with a melting point significantly higher than that of 2-fluoro-3-methoxybenzaldehyde. Its boiling point is expected to be high, likely above 300°C, similar to or slightly higher than that of N-benzylmorpholine, due to the additional polar substituents.

Synthesis of 4-(2-Fluoro-3-methoxybenzyl)morpholine

A common and efficient method for the synthesis of N-benzylmorpholine derivatives is through reductive amination .[4][5][6] This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the case of 4-(2-Fluoro-3-methoxybenzyl)morpholine, the synthesis would proceed via the reaction of 2-fluoro-3-methoxybenzaldehyde with morpholine, followed by reduction.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_reagents Reagents cluster_product Product A 2-Fluoro-3-methoxybenzaldehyde C Condensation to form Iminium Ion Intermediate A->C B Morpholine B->C D In situ Reduction C->D F 4-(2-Fluoro-3-methoxybenzyl)morpholine D->F E Reducing Agent (e.g., NaBH(OAc)3, H2/Pd-C) E->D

Caption: Reductive amination workflow for the synthesis of 4-(2-Fluoro-3-methoxybenzyl)morpholine.

Experimental Determination of Melting and Boiling Points

To obtain accurate melting and boiling point data for 4-(2-Fluoro-3-methoxybenzyl)morpholine, experimental determination is necessary. The following are standard, reliable protocols for these measurements.

Melting Point Determination (Capillary Method)

This method is based on visually observing the temperature at which a small, powdered sample of the compound melts within a sealed capillary tube.[7][8][9][10]

Experimental Protocol:

  • Sample Preparation: Ensure the sample of 4-(2-Fluoro-3-methoxybenzyl)morpholine is pure and completely dry. Grind the crystalline solid into a fine powder.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. Repeat until the sample column is 2-3 mm high.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

  • Accurate Measurement: For a precise measurement, start with a fresh sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.

  • Observation: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The melting point is reported as this range.[7]

Melting_Point_Workflow A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Heat Rapidly for Approximate Range (Optional) C->D E Heat Slowly (1-2 °C/min) Near Melting Point D->E F Record Onset and Clear Point Temperatures E->F G Report Melting Point Range F->G

Caption: Experimental workflow for capillary melting point determination.

Boiling Point Determination (Micro Method)

For small quantities of a liquid, a micro boiling point determination is a suitable and efficient method.[11][12][13][14]

Experimental Protocol:

  • Apparatus Setup: Attach a small test tube containing 0.2-0.5 mL of the liquid sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.

  • Heating: Immerse the assembly in a heating bath (e.g., mineral oil in a Thiele tube). Heat the bath gradually.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Continue gentle heating until a steady stream of bubbles is observed.

  • Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[11]

Boiling_Point_Workflow A Add Liquid Sample to Small Test Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer and Immerse in Heating Bath B->C D Heat Gradually Until a Steady Stream of Bubbles Emerges C->D E Turn Off Heat and Allow to Cool Slowly D->E F Record Temperature When Liquid Enters Capillary E->F G Report Boiling Point F->G

Caption: Experimental workflow for micro boiling point determination.

Conclusion

While specific experimental data for the melting and boiling points of 4-(2-Fluoro-3-methoxybenzyl)morpholine are not yet documented, this guide provides a robust framework for their estimation and experimental determination. Based on the analysis of related compounds, it is predicted that this compound will be a solid at room temperature with a high boiling point. The provided synthesis and experimental protocols offer a clear path for researchers to obtain precise physicochemical data, which is essential for advancing the study and application of this and other novel chemical entities in the field of drug development.

References

  • Micro Boiling Point Determination. (n.d.).
  • Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC.
  • Melting point determin
  • Micro-boiling point measurement. (n.d.).
  • Melting Point Determination. (n.d.).
  • 2-Fluoro-3-methoxybenzaldehyde Safety D
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • Micro-Method for Boiling Point Determin
  • Melting point determination. (n.d.).
  • How to Determine Boiling Points on the Microscale. (2013, July 22). Chemtips - WordPress.com.
  • Micro-boiling point measurement. (n.d.).
  • 4-benzylmorpholine. (n.d.). LookChem.
  • 4-Fluoro-3-methoxybenzaldehyde 97%. (n.d.). Sigma-Aldrich.
  • Synthesis of N-substituted morpholine nucleoside deriv
  • 2-Benzylmorpholine. (n.d.). ChemicalBook.
  • Morpholine. (n.d.). ChemicalBook.
  • Green Chemistry. (n.d.). BORIS Portal.
  • Application Notes and Protocols: Reductive Amination of Aldehydes using 4-Methylmorpholine-Borane. (n.d.). Benchchem.
  • 2-Fluoro-3-methoxybenzaldehyde. (n.d.). Ossila.
  • 2-Fluoro-3-methoxybenzaldehyde. (n.d.). PubChem.
  • N-Benzoylmorpholine. (n.d.). PubChem.
  • 4-benzylmorpholine. (2025, May 20).
  • Reaction of benzaldehyde, morpholine, and elemental S in the presence of the AgNPs@cellulose–PEVA hybrid as the catalyst. (n.d.).
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014, February 14). BYU ScholarsArchive.
  • N-Methylmorpholine. (n.d.). Common Organic Chemistry.
  • 2-FLUORO-3-METHOXYBENZALDEHYDE In Stock. (n.d.). Anichem.
  • methoxybenzaldehyde, CAS Registry Number 135-02-4. (2023, December 27).
  • N Methylmorpholine. (n.d.). Tradeindia.

Sources

Exploratory

The Strategic Role of 4-(2-Fluoro-3-methoxybenzyl)morpholine in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

Abstract In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the plethora of heter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the plethora of heterocyclic scaffolds, the morpholine moiety has consistently proven to be a privileged structure, imparting favorable pharmacokinetic and pharmacodynamic properties to a wide array of drug candidates. This technical guide delves into the nuanced role of a specific, yet underexplored, derivative: 4-(2-Fluoro-3-methoxybenzyl)morpholine . While not a direct precursor to a currently marketed blockbuster drug, its unique structural attributes position it as a high-potential intermediate for the synthesis of next-generation therapeutics, particularly in the realm of central nervous system (CNS) disorders. This document will elucidate the synthetic pathways to this intermediate, explore its chemical properties, and, through reasoned extrapolation from analogous structures in patent literature, illuminate its potential applications in the synthesis of novel active pharmaceutical ingredients (APIs).

The Morpholine Scaffold: A Cornerstone of Medicinal Chemistry

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a recurring motif in a multitude of approved drugs.[1][2] Its prevalence stems from its ability to enhance aqueous solubility, improve metabolic stability, and serve as a versatile synthetic handle for further molecular elaboration.[3] The nitrogen atom's basicity can be fine-tuned by substituents, allowing for the modulation of a compound's pKa to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Notable examples of blockbuster drugs incorporating the morpholine scaffold include the antibiotic Linezolid and the anticancer agent Gefitinib , underscoring the therapeutic significance of this heterocyclic system.[1][]

Physicochemical Properties of 4-(2-Fluoro-3-methoxybenzyl)morpholine

A comprehensive understanding of the physicochemical properties of a pharmaceutical intermediate is critical for its effective utilization in a synthetic workflow. The key attributes of 4-(2-Fluoro-3-methoxybenzyl)morpholine are summarized below.

PropertyValueSource
CAS Number 1428234-80-3[]
Molecular Formula C12H16FNO2[5]
Molecular Weight 225.26 g/mol [5]

The presence of the fluorine atom and the methoxy group on the benzyl ring significantly influences the molecule's electronic and conformational properties. The fluorine atom, with its high electronegativity, can modulate the pKa of the morpholine nitrogen and introduce a potential site for hydrogen bonding, which can be crucial for target engagement. The methoxy group can impact both lipophilicity and metabolic stability.

Synthetic Pathways to 4-(2-Fluoro-3-methoxybenzyl)morpholine

The synthesis of 4-(2-Fluoro-3-methoxybenzyl)morpholine can be achieved through a straightforward and scalable reductive amination protocol. This common and reliable transformation in medicinal chemistry offers a high-yielding and efficient route to the target intermediate.

Experimental Protocol: Reductive Amination

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add morpholine (1.1 eq) to the solution at room temperature.

  • Stir the mixture for 30 minutes to facilitate the formation of the corresponding iminium ion intermediate.

Step 2: Reduction

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(2-fluoro-3-methoxybenzyl)morpholine as a pure compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-fluoro-3-methoxybenzaldehyde 2-fluoro-3-methoxybenzaldehyde iminium Iminium Ion Intermediate 2-fluoro-3-methoxybenzaldehyde->iminium + Morpholine morpholine morpholine morpholine->iminium reductive_amination Reductive Amination (NaBH(OAc)3) iminium->reductive_amination product 4-(2-Fluoro-3-methoxybenzyl)morpholine reductive_amination->product

Caption: Synthetic workflow for 4-(2-Fluoro-3-methoxybenzyl)morpholine.

Potential Pharmaceutical Applications: A Forward-Looking Perspective

While a direct lineage to a marketed drug is not established for 4-(2-fluoro-3-methoxybenzyl)morpholine, its structural motifs are present in patented compounds with significant therapeutic potential, particularly as tachykinin antagonists. Tachykinin receptors, such as the neurokinin-1 (NK1) receptor, are implicated in a variety of physiological and pathological processes, including pain, inflammation, emesis, and psychiatric disorders.[6]

Patent literature reveals that substituted morpholine derivatives are actively being investigated as tachykinin antagonists. For instance, patent TW449588B describes morpholine derivatives with substituted benzyl moieties for the treatment of such conditions.[7] The 2-fluoro-3-methoxy substitution pattern on the benzyl ring of the title compound offers a unique combination of electronic and steric properties that could be advantageous for optimizing ligand-receptor interactions.

The workflow for leveraging this intermediate in a drug discovery program would typically involve its use as a key building block for the synthesis of a library of analogues.

G cluster_start Starting Intermediate cluster_synthesis Synthetic Elaboration cluster_library Compound Library cluster_screening Screening & Optimization cluster_candidate Outcome start_node 4-(2-Fluoro-3-methoxybenzyl)morpholine synthesis_node Coupling with Diverse Scaffolds (e.g., heterocycles, amino acids) start_node->synthesis_node library_node Library of Novel Morpholine Derivatives synthesis_node->library_node screening_node High-Throughput Screening (e.g., NK1 Receptor Binding Assay) library_node->screening_node sar_node Structure-Activity Relationship (SAR) Studies screening_node->sar_node lead_opt_node Lead Optimization sar_node->lead_opt_node candidate_node Preclinical Drug Candidate lead_opt_node->candidate_node

Caption: Drug discovery workflow utilizing the title intermediate.

Conclusion

4-(2-Fluoro-3-methoxybenzyl)morpholine represents a strategically valuable, yet currently underutilized, intermediate in pharmaceutical synthesis. Its straightforward preparation, coupled with the desirable properties imparted by the substituted morpholine scaffold, makes it an attractive starting point for the development of novel therapeutics. While its direct application in a marketed API is yet to be realized, the compelling evidence from patent literature suggests a significant potential for its use in the discovery of new treatments for a range of disorders, most notably those modulated by tachykinin receptors. For medicinal chemists and drug development professionals, this intermediate offers a promising gateway to novel chemical space and the potential for groundbreaking therapeutic innovations.

References

  • CAS Common Chemistry. (n.d.). 4-(2-fluoro-3-methoxybenzyl)morpholine. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • Boroncore. (n.d.). 4-(2-fluoro-3-methoxybenzyl)morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-fluoro-3-methoxyphenyl)morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). TW449588B - Substituted morpholine derivatives and their use as tachykinin antagonists.
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

Sources

Foundational

Metabolic Stability of Fluorinated Morpholine Compounds: A Technical Guide

Executive Summary The morpholine ring is a privileged pharmacophore in modern drug discovery, featured in blockbuster therapeutics like Gefitinib (Iressa) and Linezolid (Zyvox). Its ability to modulate aqueous solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a privileged pharmacophore in modern drug discovery, featured in blockbuster therapeutics like Gefitinib (Iressa) and Linezolid (Zyvox). Its ability to modulate aqueous solubility and act as a hydrogen bond acceptor makes it invaluable. However, the morpholine moiety often serves as a "metabolic soft spot," susceptible to rapid oxidative degradation by Cytochrome P450 (CYP) enzymes.

This guide details the strategic incorporation of fluorine into the morpholine scaffold to enhance metabolic stability.[1] We analyze the mechanistic basis of this stability—transcending simple bond strength arguments to include pKa modulation and lipophilicity changes—and provide a self-validating experimental protocol for assessing intrinsic clearance (


) in liver microsomes.

The Metabolic Vulnerability of the Morpholine Ring

To solve the instability problem, one must first understand the mechanism of degradation. The morpholine ring is primarily metabolized via


-carbon hydroxylation  relative to the nitrogen atom (positions 3 and 5), mediated largely by CYP3A4 and CYP2D6.
The Bioactivation Pathway

The oxidation is not a single-step event but a cascade:

  • Single Electron Transfer (SET) / H-Atom Abstraction: The CYP450 heme-oxo species abstracts a hydrogen atom from the carbon

    
     to the nitrogen (C3 or C5). This is electronically favorable due to the stabilization of the resulting carbon-centered radical by the adjacent nitrogen lone pair.
    
  • Hydroxylation: The radical recombines with the hydroxyl radical to form a hemiaminal .

  • Ring Opening: The unstable hemiaminal spontaneously collapses, leading to ring scission and the formation of an aldehyde (often 2-(2-aminoethoxy)acetaldehyde) or N-dealkylation.

Pathway Visualization

MorpholineMetabolism Morph Morpholine (Parent) Radical C-Centered Radical Morph->Radical CYP450 (H-abstraction @ C3) Hemiaminal Hemiaminal Intermediate Radical->Hemiaminal OH Rebound RingOpen Ring-Opened Metabolite Hemiaminal->RingOpen Spontaneous Collapse

Figure 1: The oxidative degradation pathway of the morpholine ring. The critical step is the initial abstraction at the C3 position.

Strategic Fluorination: Mechanisms of Action

Fluorination is not merely a steric shield; it is an electronic modulator. Replacing Hydrogen with Fluorine alters the physicochemical landscape of the molecule in three distinct ways.

Bond Strength (The Kinetic Isotope Effect Analog)

The C-F bond (


116 kcal/mol) is significantly stronger than the C-H bond (

99 kcal/mol). Replacing the metabolically labile C-H bonds at the C3/C5 positions with C-F bonds renders hydrogen abstraction thermodynamically unfavorable. This is a direct block of the metabolic pathway described in Figure 1.
pKa Modulation (The Electronic Effect)

The nitrogen in a standard N-phenylmorpholine has a pKa of approximately 7.0–8.0 .

  • 3,3-difluorination: Due to the strong electron-withdrawing nature of fluorine (

    
    ), placing fluorines at the 
    
    
    
    -position (C3) drastically lowers the pKa of the amine (often by 2–3 log units).
  • Impact: A less basic amine is less likely to participate in high-affinity binding with the heme iron of CYP enzymes (Type II binding), thereby reducing

    
     and overall 
    
    
    
    .
Lipophilicity ( )

While adding fluorine generally increases lipophilicity (


), the reduction in basicity means that at physiological pH (7.4), a larger fraction of the molecule remains neutral. This can paradoxically improve membrane permeability while simultaneously reducing metabolic liability.

Case Studies & SAR Analysis

The following table illustrates the impact of regioselective fluorination on a hypothetical N-aryl morpholine scaffold.

Compound StructureModificationpKa (Approx)Relative Metabolic Stability (

)
Mechanism of Stabilization
Morpholine (Parent) None~7.8Low (1x)Vulnerable to C3 oxidation.
2,2-difluoromorpholine

to Nitrogen
~6.5Moderate (3x)Inductive effect lowers pKa; C3 is electronically deactivated but sterically accessible.
3,3-difluoromorpholine

to Nitrogen
~4.5High (>10x)Direct Block: C3 metabolic soft spot removed. Electronic: Drastic pKa reduction prevents CYP binding.
2,6-dimethylmorpholine Steric Shield~7.8Moderate (4x)Steric hindrance protects C3/C5, but metabolic switching may occur to the methyl groups.

Key Insight: 3,3-difluorination is superior to 2,2-difluorination for metabolic stability because it addresses the primary mechanism (H-abstraction at C3) directly, whereas 2,2-substitution relies solely on secondary electronic effects.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your fluorinated analogs, use this standardized Human Liver Microsome (HLM) assay. This protocol is designed to be self-validating through the use of internal controls.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Controls:

    • High Clearance: Testosterone or Verapamil.

    • Low Clearance: Warfarin or Fluconazole.

    • Negative Control:[2] Heat-inactivated microsomes (to rule out chemical instability).

Step-by-Step Workflow
  • Preparation: Dilute test compounds to 1

    
    M in Phosphate Buffer (final DMSO < 0.1%).
    
  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) with test compound. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard (IS).
    
  • Processing: Centrifuge at 4000g for 20 mins to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS.

Data Analysis & Calculation

Calculate the slope (


) of 

vs. time.


Workflow Diagram

AssayWorkflow cluster_sampling Time Course Sampling Prep 1. Prepare Master Mix (Microsomes + Compound) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Start 3. Initiate Reaction (Add NADPH) PreInc->Start Sample Remove Aliquot (0, 5, 15, 30, 60 min) Start->Sample Quench Quench (ACN + Internal Std) Sample->Quench Analyze LC-MS/MS Analysis & CLint Calculation Quench->Analyze

Figure 2: The critical path for determining intrinsic clearance (


). Precision in the quenching step is vital for accurate half-life determination.

Conclusion

The fluorination of morpholine rings represents a convergence of physical organic chemistry and pharmacology. By substituting the C3/C5 hydrogens with fluorine, researchers can achieve a "metabolic lockout," preventing the requisite


-hydroxylation for ring opening. Furthermore, the concomitant reduction in basicity reduces non-specific binding and improves the overall drug-like properties (DMPK) of the molecule. When designing morpholine-containing drugs, 3,3-difluoromorpholine  should be considered a primary bioisostere to address high intrinsic clearance.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

Sources

Protocols & Analytical Methods

Method

reductive amination protocol for 4-(2-Fluoro-3-methoxybenzyl)morpholine

Application Note: Optimized Synthesis of 4-(2-Fluoro-3-methoxybenzyl)morpholine via Reductive Amination Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(2-Fluoro-3-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 4-(2-Fluoro-3-methoxybenzyl)morpholine via Reductive Amination

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(2-Fluoro-3-methoxybenzyl)morpholine , a valuable tertiary amine intermediate often utilized in the development of CNS-active agents (e.g., GPCR ligands).

While traditional methods utilizing sodium cyanoborohydride (


) pose toxicity risks and catalytic hydrogenation requires specialized pressure equipment, this protocol employs Sodium Triacetoxyborohydride (STAB) . This reagent offers superior chemoselectivity, allowing for the direct reductive amination of the electron-rich, ortho-substituted benzaldehyde without protecting groups or anhydrous conditions.

Key Advantages of this Protocol:

  • Selectivity: Eliminates over-alkylation risks common with alkyl halides.

  • Safety: Avoids the generation of toxic cyanide byproducts.

  • Tolerance: Compatible with the steric hindrance introduced by the 2-fluoro substituent.

Retrosynthetic Analysis

The target molecule is disconnected at the benzylic C-N bond. The precursors are identified as 2-Fluoro-3-methoxybenzaldehyde (electrophile) and Morpholine (nucleophile).

Retrosynthesis Product Target: 4-(2-Fluoro-3-methoxybenzyl)morpholine Arrow Product->Arrow Precursors Precursors: 2-Fluoro-3-methoxybenzaldehyde + Morpholine Arrow->Precursors

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzylmorpholine scaffold.

Experimental Design & Causality

Reagent Selection Rationale
ReagentRoleSelection Logic
2-Fluoro-3-methoxybenzaldehyde SubstrateThe ortho-fluoro group introduces steric strain and inductive electron withdrawal. The meta-methoxy group acts as a resonance donor. The aldehyde remains sufficiently electrophilic for amine attack.
Morpholine Amine SourceA secondary amine. Upon condensation, it forms a positively charged iminium ion , which is the required species for hydride reduction.
Sodium Triacetoxyborohydride (STAB) ReductantCritical Choice: STAB is less reducing than

and does not reduce aldehydes/ketones rapidly in the absence of an amine. It selectively reduces the iminium ion formed in situ.
Acetic Acid (AcOH) CatalystPromotes the dehydration of the hemiaminal intermediate to the iminium ion. Essential here due to the steric bulk of the 2-fluoro group potentially slowing iminium formation.
1,2-Dichloroethane (DCE) SolventThe industry standard for STAB reactions due to solubility profiles. Note: DCM (Dichloromethane) is a viable, safer alternative if DCE is restricted.

Detailed Protocol

Scale: 10 mmol (scalable to >100 mmol) Time: 4–6 hours (Reaction), 1 hour (Workup)

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-3-methoxybenzaldehyde (1.54 g, 10.0 mmol, 1.0 equiv) in DCE (or DCM) (30 mL).

    • Add Morpholine (1.05 mL, 12.0 mmol, 1.2 equiv) in one portion.

    • Process Insight: Stir for 15–30 minutes at Room Temperature (RT). This "pre-mix" allows the equilibrium formation of the hemiaminal/iminium species before the reductant is introduced, crucial for sterically crowded aldehydes.

  • Acid Catalysis & Reduction:

    • Add Glacial Acetic Acid (0.6 mL, 10.0 mmol, 1.0 equiv).

    • Cool the mixture slightly (0°C ice bath) if working on a scale >50 mmol to control exotherm; otherwise, RT is acceptable.

    • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv) in 3 portions over 5 minutes.

    • Observation: Mild gas evolution (

      
      ) will occur. Ensure the vessel is vented (e.g., via a needle in the septum or an inert gas line bubbler).
      
  • Reaction Monitoring:

    • Remove the ice bath and stir at RT under Nitrogen/Argon atmosphere.

    • Monitor via TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS after 3 hours.

    • Target: Disappearance of the aldehyde peak. The product will be more polar than the aldehyde but less polar than the morpholine salt.

  • Quench & Workup (Self-Validating Purification):

    • Quench: Add saturated aqueous

      
       (30 mL) carefully to neutralize the acetic acid and destroy excess borohydride. Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

    • Acid-Base Purification (Optional but Recommended):

      • Extract the combined organics with 1N HCl (3 x 20 mL). The product (amine) moves to the aqueous phase; non-basic impurities (unreacted aldehyde) remain in the organic phase.

      • Basify the aqueous acidic extract to pH >10 using 2N NaOH.

      • Extract the cloudy aqueous mixture back into DCM (3 x 25 mL).

    • Drying: Dry combined organics over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Yield & Characterization:

    • Expected Yield: 85–95% (Pale yellow to colorless oil).

    • Storage: Store under inert atmosphere at 2–8°C.

Mechanistic Workflow

The success of this protocol relies on the formation of the Iminium Ion . The STAB reagent is sterically bulky and electron-deficient (due to acetoxy groups), making it poor at reducing the neutral aldehyde but highly efficient at reducing the positively charged iminium species.

Mechanism Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Addition Amine Morpholine (Nucleophile) Amine->Hemiaminal Addition Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium + H+ (AcOH) - H2O Product Benzylmorpholine Product Iminium->Product Hydride Transfer from STAB STAB STAB (H- Donor) STAB->Iminium

Figure 2: Mechanistic pathway. The acid catalyst (AcOH) drives the equilibrium toward the Iminium Ion, which is the sole substrate reduced by STAB.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old STAB reagent.STAB hydrolyzes in moist air. Use a fresh bottle or increase loading to 2.0 equiv. Ensure solvent is dry.[1]
Stalled Reaction Steric hindrance from 2-fluoro group.Increase reaction time to 12h or gently warm to 35°C. Add activated 4Å molecular sieves to drive dehydration.
Emulsion during Workup Morpholine salts acting as surfactants.Filter the biphasic mixture through a Celite pad before separation. Add brine to the aqueous layer.

Safety & Handling (SDS Summary)

  • Sodium Triacetoxyborohydride: Water-reactive.[1][2][3][4] Releases flammable hydrogen gas.[2] Causes skin and eye burns. Handle in a fume hood.

  • 2-Fluoro-3-methoxybenzaldehyde: Irritant.[1] Potential sensitizer.

  • DCE/DCM: Suspected carcinogens (DCE) and volatile organics. Use double-gloving (Nitrile/Laminate) and adequate ventilation.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[6][7][9]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.

  • Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[9] Organic Reactions, 59, 1-714. (Standard Reference Text).

Sources

Application

Application Note: Scalable GMP Synthesis of 4-(2-Fluoro-3-methoxybenzyl)morpholine

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(2-Fluoro-3-methoxybenzyl)morpholine (CAS 1428234-80-3) , a key pharmacophore in various CNS-active clinical candidates....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(2-Fluoro-3-methoxybenzyl)morpholine (CAS 1428234-80-3) , a key pharmacophore in various CNS-active clinical candidates. While early discovery routes often utilize direct alkylation of morpholine with benzyl halides, this method poses significant risks for clinical scale-up due to the generation of potential genotoxic impurities (PGIs) and poor atom economy.

This guide presents an optimized Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB). This route is selected for its superior safety profile, high regioselectivity, and compliance with ICH M7 guidelines regarding mutagenic impurities. The protocol is designed for kilogram-scale production suitable for GLP toxicology and early-phase clinical trials.

Strategic Route Selection & Evaluation

Route Comparison: Alkylation vs. Reductive Amination

The choice of synthetic route is critical for regulatory compliance and process safety.

  • Route A (Direct Alkylation): Uses 2-Fluoro-3-methoxybenzyl bromide.

    • Risks:[1][2] The starting material is a potent alkylating agent (Class 1 PGI). Residual alkyl halide in the final API requires stringent control (< ppm levels).

  • Route B (Reductive Amination): Uses 2-Fluoro-3-methoxybenzaldehyde.

    • Benefits: Avoids mutagenic alkyl halides entirely. The aldehyde is generally non-mutagenic. STAB provides mild conditions with no over-alkylation (morpholine is a secondary amine).

Decision Matrix Visualization

The following diagram illustrates the decision logic favoring Route B for clinical manufacturing.

RouteSelection Start Target: 4-(2-Fluoro-3-methoxybenzyl)morpholine RouteA Route A: Alkylation (Benzyl Bromide + Morpholine) Start->RouteA RouteB Route B: Reductive Amination (Benzaldehyde + Morpholine) Start->RouteB RiskA Risk: Genotoxic Impurity (Alkyl Halide) Requires expensive purge validation RouteA->RiskA RiskB Benefit: No Mutagenic Intermediates High Selectivity (No Bis-alkylation) RouteB->RiskB Decision SELECTED ROUTE Reductive Amination with STAB RiskB->Decision

Figure 1: Strategic selection of Reductive Amination to minimize regulatory risk under ICH M7.

Detailed Experimental Protocol (Kilogram Scale)

Materials & Specifications
Reagent/SolventCAS NumberEquiv.RoleCritical Quality Attribute (CQA)
2-Fluoro-3-methoxybenzaldehyde 103438-88-61.0SMPurity >98% (HPLC); Moisture <0.5%
Morpholine 110-91-81.1ReactantColorless; Assay >99%
Sodium Triacetoxyborohydride (STAB) 56553-60-71.4ReductantActivity >95%; Store under N2
2-Methyltetrahydrofuran (2-MeTHF) 96-47-910 VolSolventPeroxide free; Water <0.05%
Acetic Acid (Glacial) 64-19-71.0CatalystAssay >99%
Process Workflow

This protocol describes the synthesis of 1.0 kg of the free base, followed by conversion to the Hydrochloride salt for stability.

Step 1: Imine Formation & Reduction [3]
  • Setup: Charge a 20 L glass-lined reactor with 2-Fluoro-3-methoxybenzaldehyde (1.0 kg, 6.49 mol) and 2-MeTHF (8.0 L).

  • Addition: Add Morpholine (0.62 kg, 7.14 mol) followed by Acetic Acid (0.39 kg, 6.49 mol).

    • Note: The reaction is slightly exothermic. Maintain internal temperature (Ti) at 20–25°C.

  • Aging: Stir at 20–25°C for 1–2 hours to ensure imine formation.

    • IPC (In-Process Control): Monitor disappearance of aldehyde by HPLC (<2% area).

  • Reduction: Cool the mixture to 10–15°C. Add STAB (1.92 kg, 9.08 mol) portion-wise over 60 minutes.

    • Safety Critical: Hydrogen gas may be evolved if moisture is present. Ensure adequate venting. Do not allow Ti to exceed 25°C.

  • Reaction Completion: Stir at 20–25°C for 4–6 hours.

    • IPC:[2] Target <0.5% imine intermediate.

Step 2: Quench & Work-up
  • Quench: Cool to 10°C. Slowly add 10% Aqueous NaOH (5.0 L) to adjust pH to >10.

    • Caution: Exothermic quench. Add slowly to control gas evolution.

  • Phase Separation: Agitate for 30 minutes, then settle. Separate the organic layer (Product) and aqueous layer (Waste).

  • Wash: Wash the organic layer with Brine (15%, 3.0 L).

  • Concentration: Distill the organic layer under reduced pressure (Ti < 45°C) to approximately 3 L volume.

Step 3: Salt Formation (Hydrochloride) & Isolation
  • Solvent Swap: Add Ethyl Acetate (5.0 L) and distill again to remove residual 2-MeTHF. Reconstitute in Ethyl Acetate (8.0 L).

  • Salt Formation: Cool to 0–5°C. Slowly add HCl in Isopropanol (5–6 N, 1.1 equiv) over 1 hour.

    • Observation: The product will crystallize as a white solid.[1]

  • Filtration: Age the slurry at 0–5°C for 2 hours. Filter the solid using a centrifuge or Nutsche filter.

  • Drying: Dry the wet cake in a vacuum oven at 40–45°C with N2 bleed until constant weight.

Process Flow Diagram (PFD)

ProcessFlow Reactor Reactor (20L) Imine Formation + Reduction (STAB) Quench Quench (NaOH aq) Reactor->Quench Rxn Complete Separator Phase Separation (Remove Boron Waste) Quench->Separator Crystallizer Crystallization (HCl/EtOAc) Separator->Crystallizer Org Layer Filter Filtration & Drying Crystallizer->Filter

Figure 2: Unit operations for the isolation of 4-(2-Fluoro-3-methoxybenzyl)morpholine HCl.

Process Safety & Risk Assessment

Thermal Hazards
  • STAB Decomposition: Sodium Triacetoxyborohydride can decompose releasing hydrogen gas if exposed to significant moisture or high temperatures (>100°C).

  • Control: Store STAB in a cool, dry place. Use a nitrogen blanket during charging.

Genotoxic Impurity Control (ICH M7)
  • Assessment: The Reductive Amination route avoids Class 1 alkylating agents.

  • Impurity Fate:

    • 2-Fluoro-3-methoxybenzaldehyde: Class 3 (Alerting structure, unrelated to potent carcinogens). Controlled by stoichiometry and crystallization.

    • Morpholine: Class 5 (No alert).[2]

    • Solvents: 2-MeTHF and EtOAc are Class 3 (Low toxicity).

Analytical Control Strategy

To ensure the material meets clinical standards, the following analytical methods are required.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Time: Product typically elutes at ~7.5 min; Aldehyde at ~9.0 min.

Specification Limits (Clinical Batch)
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identification 1H NMR / IRConforms to structure
Assay HPLC (w/w)98.0% – 102.0%
Purity HPLC (Area %)≥ 99.0%
Related Substances HPLCAny individual impurity ≤ 0.10%
Residual Solvents GC-HSConform to ICH Q3C
Water Content Karl Fischer≤ 1.0%

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • International Council for Harmonisation (ICH). (2017).[4] "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." Link

  • ChemicalBook. (2024). "Sodium Triacetoxyborohydride Properties and Applications." Link

  • Ossila. (2023). "2-Fluoro-3-methoxybenzaldehyde Safety Data Sheet (SDS)." Link

  • Boroncore. (2023).[1] "4-(2-Fluoro-3-methoxybenzyl)morpholine Product Data (CAS 1428234-80-3)." Link

Sources

Method

storage conditions and handling protocols for benzyl morpholine derivatives

Introduction: The Versatility of the Benzyl Morpholine Scaffold The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Benzyl Morpholine Scaffold

The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] When functionalized with a benzyl group, the resulting benzyl morpholine derivatives emerge as a versatile class of compounds with significant potential in drug discovery and development.[3][4] These derivatives serve as crucial intermediates and core scaffolds for a range of therapeutic agents, from anticancer EZH2 inhibitors to modulators of G-protein coupled receptors (GPCRs) involved in neurological pathways.[5][6]

The physicochemical properties endowed by the morpholine ring—such as improved aqueous solubility and metabolic stability—make these derivatives attractive candidates for researchers.[7] However, the presence of the basic secondary or tertiary amine and the overall molecular architecture necessitates specific storage and handling protocols to ensure compound integrity, experimental reproducibility, and, most importantly, laboratory safety.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the safe and effective use of benzyl morpholine derivatives. It moves beyond generic guidelines to explain the scientific rationale behind each recommendation, empowering users to handle these valuable compounds with confidence and precision.

Section 1: Chemical and Physical Properties

Benzyl morpholine derivatives are characterized by a morpholine ring N-substituted with a benzyl group. The parent compound, 4-benzylmorpholine (CAS 10316-00-4), is a colorless to pale yellow liquid under normal conditions.[8] However, derivatives can be solids or oils, with properties varying based on further substitution.

The morpholine moiety contains both an ether and an amine functional group.[9] The ether oxygen withdraws electron density from the nitrogen, rendering it less basic than structurally similar amines like piperidine, yet it remains a key site for protonation and chemical reaction.[9] This basicity is a critical factor influencing both the compounds' biological activity and their handling requirements.

Key Physicochemical Characteristics:

PropertyGeneral Observation for Benzyl Morpholine DerivativesRationale & Implications
Appearance Colorless to yellow or brown oils or crystalline solids.Color may indicate purity; degradation can sometimes lead to discoloration.
Basicity (pKa) The pKa of the morpholine nitrogen is typically around 7-8.5. For example, morpholine has a pKa of 8.4.[10]The basic nature dictates that these compounds will form salts in acidic conditions. This influences solubility, chromatography, and biological interactions.
Solubility Generally soluble in organic solvents like DMSO, ethanol, and methanol. Solubility in aqueous buffers is pH-dependent and often limited for the free base.High-concentration stock solutions are typically prepared in DMSO.[7][11] Aqueous working solutions may require pH adjustment or the use of co-solvents to prevent precipitation.
Stability Generally stable at room temperature when stored properly.[8] Susceptible to oxidation and degradation under acidic conditions or in the presence of certain reactive species.[1][12]Long-term storage requires protection from air, light, and moisture. Stability in aqueous media is pH-dependent and should be empirically determined.[13]

Section 2: Storage and Stability

Proper storage is paramount to preserving the chemical integrity of benzyl morpholine derivatives. Degradation can lead to loss of activity, the formation of confounding artifacts in assays, and misleading experimental results.

Long-Term Storage

For long-term storage (months to years), benzyl morpholine derivatives, whether in solid or neat oil form, should be stored under the following conditions:

  • Temperature: ≤ -20°C is recommended. For highly sensitive compounds, storage at -80°C provides maximum stability.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The amine functionality can be susceptible to slow air oxidation over time.

  • Container: Use amber glass vials or other light-blocking containers with tight-fitting, chemically resistant caps (e.g., PTFE-lined).[14]

  • Moisture: Protect from moisture. The compounds can be hygroscopic, and moisture can facilitate degradation pathways. Store in a desiccator.

Stock Solution Stability

Stock solutions, typically prepared at high concentrations (e.g., 10-50 mM) in anhydrous DMSO, are the workhorses of screening and cell-based assays.

  • Preparation: Always use anhydrous, high-purity DMSO to prepare stock solutions. Even small amounts of water can compromise long-term stability.

  • Storage: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and introduction of moisture.[7][11] Store these aliquots at -20°C or -80°C.

  • Working Dilutions: Aqueous working solutions are significantly less stable than DMSO stocks. It is strongly recommended to prepare fresh aqueous dilutions for each experiment from the frozen DMSO stock. Do not store compounds in aqueous buffers for extended periods unless stability has been verified.

Factors Affecting Stability
  • pH: As basic amines, benzyl morpholine derivatives are more stable in neutral to slightly basic conditions. Acidic conditions can lead to hydrolysis or other degradation pathways.[1][12] The stability in your specific assay buffer should be validated.

  • Light: While not universally required, protection from light is a good general practice, as aromatic systems and other functional groups can be photosensitive.

  • Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can react violently with the amine group.[8]

Section 3: Handling Protocols and Personal Protective Equipment (PPE)

Given their chemical nature, benzyl morpholine derivatives must be handled with appropriate safety precautions. Many are classified as irritants and can be harmful if they come into contact with skin, are inhaled, or are ingested.

Engineering Controls
  • Ventilation: Always handle solid compounds and concentrated solutions in a certified chemical fume hood to minimize inhalation of dust or vapors.

  • Safety Equipment: Ensure easy access to a safety shower and eyewash station before beginning work.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with these compounds.

PPE_Workflow cluster_Core Core PPE (Mandatory) cluster_Hand Hand Protection cluster_Respiratory Respiratory Protection (Task-Dependent) Goggles Splash-Proof Safety Goggles Coat Flame-Resistant Lab Coat Shoes Closed-Toed Shoes Gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Respirator Respirator (For aerosols or large quantities) Researcher Researcher Researcher->Goggles Protects Eyes Researcher->Coat Protects Body Researcher->Shoes Protects Feet Researcher->Gloves Protects Hands Researcher->Respirator Protects Lungs

Glove Selection:

The choice of glove material is critical for preventing skin exposure. Nitrile gloves are commonly used, but their resistance can vary. For prolonged handling or in case of spills, more robust gloves are recommended.

Glove MaterialResistance to MorpholineRecommendation
Nitrile Good (G) to Fair (F)[15][16]Suitable for general handling and transfers of small quantities. Change immediately if contact is suspected.
Neoprene Very Good (VG)[15][16]Recommended for handling larger quantities or for spill cleanup.
Butyl Rubber Very Good (VG)[15][16]Excellent choice for high-risk operations and extended handling times.
Latex Fair (F) to Poor (P)[15][16]Not recommended for handling benzyl morpholine derivatives.
Vinyl (PVC) Poor (P)[17]Not recommended.

Note: Glove resistance ratings are a guide. Always consult the glove manufacturer's specific chemical resistance chart and perform on-site testing if necessary.[18]

Section 4: Experimental Protocols

The following protocols provide step-by-step methodologies for common laboratory procedures involving benzyl morpholine derivatives.

Protocol: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of a solid benzyl morpholine derivative (MW = 350.4 g/mol ) in DMSO.

Materials:

  • Benzyl morpholine derivative powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vial with a PTFE-lined cap[14]

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Pre-Weighing: Tare the amber vial with its cap on the analytical balance.

  • Weighing: Carefully add approximately 3.5 mg of the benzyl morpholine derivative powder directly into the tared vial. Record the exact weight (e.g., 3.504 mg). Perform this step in a chemical fume hood.

  • Solvent Addition: Calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Calculation: (Weight in mg / Molecular Weight in g/mol ) / (Concentration in M) = Volume in L

    • Example: (3.504 mg / 350.4 g/mol ) / (0.010 mol/L) = 0.001 L = 1.0 mL

  • Dissolution: Add the calculated volume (1.0 mL) of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (≤ 40°C) can be used if necessary, but check for thermal stability first.[11]

  • Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, and date. Store at -20°C or -80°C.

Stock_Solution_Prep start Start weigh 1. Weigh Compound in Fume Hood start->weigh calculate 2. Calculate Solvent Volume weigh->calculate add_dmso 3. Add Anhydrous DMSO calculate->add_dmso dissolve 4. Vortex to Dissolve add_dmso->dissolve aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Protocol: Purification by Column Chromatography

The basicity of the morpholine nitrogen can cause issues like peak tailing on standard silica gel columns. This protocol incorporates a modifier to improve separation.[19]

Materials:

  • Crude benzyl morpholine derivative

  • Silica gel (200-400 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (Et₃N) or ammonia in methanol (1-2%)[19]

  • Chromatography column and collection tubes

Procedure:

  • Eluent Preparation: Prepare the desired mobile phase. To counteract the acidic nature of silica, add a basic modifier. Start with 0.5% (v/v) triethylamine to your eluent mixture.

  • Column Packing: Pack the column with silica gel using the prepared eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis: Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent under reduced pressure. Note that removing all traces of triethylamine may require co-evaporation with a solvent like toluene.

Protocol: Spill Response and Waste Disposal

Spill Cleanup:

  • Evacuate the area and ensure proper ventilation.

  • Wear appropriate PPE, including neoprene or butyl gloves, safety goggles, and a lab coat.[15][16]

  • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect the absorbed material or powder into a sealed, labeled container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Waste Disposal:

  • Collect all waste containing benzyl morpholine derivatives in a designated, sealed hazardous waste container.

  • Neutralization (for aqueous waste): As morpholine derivatives are basic, acidic waste streams can be neutralized under controlled conditions in a fume hood. Slowly add a weak acid (e.g., citric acid or acetic acid) while monitoring the pH. However, consult your institution's Environmental Health and Safety (EHS) department before attempting any neutralization.[20]

  • All chemical waste must be disposed of following local, state, and federal regulations. Contact your EHS office for specific guidance.

Section 5: Biological Context and Signaling Pathways

Benzyl morpholine derivatives are being actively investigated for their roles in modulating key cellular signaling pathways, particularly in oncology and neuroscience.

EZH2 Inhibition in Cancer

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[21] EZH2 catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), an epigenetic mark that leads to transcriptional repression of target genes.[22] In many cancers, EZH2 is overexpressed or mutated, leading to the silencing of tumor suppressor genes and promoting cell proliferation and survival.[22][23] Benzomorpholine derivatives have been synthesized and identified as potent EZH2 inhibitors, blocking its methyltransferase activity and reactivating tumor suppressor genes.[6][24]

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are crucial drug targets.[25] They transduce extracellular signals into intracellular responses via heterotrimeric G-proteins.[26] Certain benzyl morpholine derivatives have been developed as dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors.[5][27] These compounds block the respective transporter proteins (SERT and NET), increasing the concentration of these neurotransmitters in the synaptic cleft, a mechanism central to the action of many antidepressants.

GPCR_Signaling cluster_DrugAction Drug Action BMD Benzyl Morpholine Derivative (SNRI) SERT SERT BMD->SERT Blocks NET NET BMD->NET Blocks

References

  • Creative Diagnostics. GPCR Pathway. Creative Diagnostics. Available at: [Link].

  • Gloves By Web. Gloves Chemical Resistance Chart. Gloves By Web. Available at: [Link].

  • Morsch, L., et al. (2021). EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. Future Oncology. Available at: [Link].

  • Assay Genie. GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. Available at: [Link].

  • Stazi, G., et al. (2023). EZH2 inhibition: it's all about the context. Journal of Hematology & Oncology. Available at: [Link].

  • Unisafe Gloves. Chemical Resistance Guide. Unisafe Gloves. Available at: [Link].

  • CP Lab Safety. Glove Compatibility. CP Lab Safety. Available at: [Link].

  • East Carolina University. Chemical Resistance Selection Chart for Protective Gloves. Office of Environmental Health and Safety. Available at: [Link].

  • ResearchGate. EZH2 signaling and its role in controlling subsequent signaling.... ResearchGate. Available at: [Link].

  • Biology LibreTexts. (2023). 8.4: G-protein Coupled Receptors (GPCRs). Available at: [Link].

  • American Chemical Society. (2017). Morpholine | ACS Reagent Chemicals. Available at: [Link].

  • University of Missouri. OSHA Glove Selection Chart. Environmental Health and Safety. Available at: [Link].

  • ResearchGate. EZH2 signaling and its role in regulating downstream signaling.... ResearchGate. Available at: [Link].

  • OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Available at: [Link].

  • Mitchell, M. J., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].

  • Slideshare. Effect of pH on stability of drugs, importance of pH on stability of drugs. Available at: [Link].

  • The Coleman Lab. STANDARD OPERATING PROCEDURE - Working with Corrosives. Available at: [Link].

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link].

  • Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link].

  • Wikipedia. EZH2. Wikipedia. Available at: [Link].

  • Mahajan, K., & Mahajan, N. P. (2013). EZH2 inhibition decreases p38 signaling and suppresses breast cancer motility and metastasis. Breast Cancer Research. Available at: [Link].

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link].

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link].

  • Zhang, W., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research. Available at: [Link].

  • LookChem. Cas 10316-00-4, 4-benzylmorpholine. LookChem. Available at: [Link].

  • ResearchGate. (2018). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. Available at: [Link].

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link].

  • Butler, A., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].

  • Adebayo, G. I., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. ACS Omega. Available at: [Link].

  • Korea Science. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. Available at: [Link].

  • LCSB. N-benzyl-1-morpholino-6-(morpholinomethyl)-4-oxo-quinoline-3-carboxamide. Available at: [Link].

  • Google Patents. EP1716126B1 - Morpholine derivatives as norepinephrine reuptake inhibitors.
  • Liu, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules. Available at: [Link].

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link].

  • Google Patents. US7294623B2 - Benzyl morpholine derivatives.
  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available at: [Link].

  • ResearchGate. Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available at: [Link].

  • Wikipedia. Morpholine. Wikipedia. Available at: [Link].

  • PubMed. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Available at: [Link].

  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link].

  • PubChem. 4-Benzylmorpholine. PubChem. Available at: [Link].

Sources

Application

Application Note: Rational Salt Selection &amp; Preparation for 4-(2-Fluoro-3-methoxybenzyl)morpholine

Introduction & Chemical Context The compound 4-(2-Fluoro-3-methoxybenzyl)morpholine represents a classic lipophilic tertiary amine scaffold often encountered in CNS-active agents and kinase inhibitors. While the morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The compound 4-(2-Fluoro-3-methoxybenzyl)morpholine represents a classic lipophilic tertiary amine scaffold often encountered in CNS-active agents and kinase inhibitors. While the morpholine moiety provides a reliable basic center (


 ~7.0–7.5), the 2-fluoro-3-methoxybenzyl substitution introduces specific electronic and steric challenges that dictate salt selection.
Why Salt Formation is Critical

The free base of this molecule is a lipophilic oil or low-melting solid at room temperature. For drug development, this presents three hurdles:

  • Oxidative Instability: The benzylic amine is susceptible to N-oxide formation over time.

  • Poor Aqueous Solubility: The lipophilic benzyl wing limits dissolution in aqueous media (BCS Class II behavior).

  • Processability: Oils are unsuitable for tablet formulation.

This guide details the transition from the crude free base to a crystalline, stable salt form (Hydrochloride or Fumarate), utilizing a Rational Salt Selection methodology.

Chemical Structure & Mechanism[1]

The salt formation relies on the protonation of the morpholine nitrogen (


). The 2-fluoro substituent on the benzyl ring exerts an inductive electron-withdrawing effect ($ -I $), slightly lowering the basicity of the nitrogen compared to a non-substituted benzyl morpholine. This is advantageous, as it reduces the hygroscopicity of the resulting salt compared to more basic amines.
Diagram 1: Synthesis & Protonation Pathway

The following diagram outlines the reductive amination route to the free base and the subsequent acid-base crystallization equilibrium.

G Aldehyde 2-Fluoro-3-methoxy benzaldehyde Imine Intermediate Iminium Ion Aldehyde->Imine DCM, RT Morpholine Morpholine Morpholine->Imine FreeBase Free Base: 4-(2-Fluoro-3-methoxybenzyl) morpholine Imine->FreeBase NaBH(OAc)3 Reductive Amination Salt Crystalline Salt (HCl / Fumarate) FreeBase->Salt Acid (HX) Crystallization

Caption: Reaction scheme from aldehyde precursor to crystalline salt via reductive amination and acid-base reaction.

Protocol 1: Isolation of the Free Base (Pre-requisite)

Before salt formation, the free base must be isolated with high chemical purity (>98%). Impurities such as unreacted aldehyde will co-precipitate during salt formation, leading to colored, sticky solids.

Reagents:

  • 2-Fluoro-3-methoxybenzaldehyde (1.0 eq)

  • Morpholine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.4 eq)

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step:

  • Imine Formation: Dissolve the aldehyde in DCM (10 mL/g). Add morpholine.[2][3][4][5] Stir for 30 minutes at 20–25°C.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes (exothermic).

  • Quench: After 4 hours, quench with saturated aqueous

    
    .
    
  • Extraction: Separate organic layer. Wash with water (2x) and brine (1x).

  • Drying: Dry over anhydrous

    
    . Filter and concentrate in vacuo.
    
  • Purification (Critical): If the oil is yellow/orange, pass through a short silica plug eluting with 5% MeOH in DCM. The target free base should be a colorless to pale yellow oil.

Protocol 2: High-Throughput Salt Screening (HTSS)

Do not immediately scale up. Use this screening protocol to identify the optimal counter-ion. We will screen three distinct acid classes:

  • Hydrochloric Acid (HCl): Standard, high MP, but risk of hygroscopicity.

  • Fumaric Acid: Organic, often forms stable, non-hygroscopic 1:1 salts.

  • Methanesulfonic Acid (Mesylate): High solubility, good for bioavailability.

Screening Matrix
ParameterCondition ACondition BCondition C
Solvent Isopropanol (IPA)Ethyl Acetate (EtOAc)Acetone
Stoichiometry 1.05 eq Acid1.05 eq Acid1.05 eq Acid
Temperature 50°C

20°C
50°C

20°C
50°C

20°C

Procedure:

  • Dissolve 50 mg of Free Base in 200 µL of solvent in a HPLC vial.

  • Add the acid (dissolved in the same solvent or added neat if liquid).

  • Heat to 50°C to ensure homogeneity.

  • Cool slowly to room temperature (1°C/min).

  • Observation:

    • Precipitate: Filter and analyze (XRPD).[6][7]

    • Clear Solution: Add anti-solvent (Heptane) or cool to 4°C.

    • Oil/Gum: Failure. Re-heat and add more solvent.

Protocol 3: Bulk Preparation of Selected Salts

Based on typical morpholine behavior, the Hydrochloride and Fumarate salts are the most likely candidates for scale-up.

A. Preparation of the Hydrochloride Salt (HCl)

Target: Monohydrochloride (1:1)

Rationale: HCl salts are the industry standard for toxicology studies. We use anhydrous conditions to prevent hydrate formation.

  • Dissolution: Dissolve 10.0 g of Free Base in 80 mL of Ethyl Acetate (EtOAc).

  • Filtration: Polish filter the solution (0.45 µm PTFE) to remove dust (nucleation sites).

  • Acid Addition: Cool to 0–5°C. Slowly add 4M HCl in Dioxane (1.1 eq, ~12.2 mL) dropwise.

    • Note: A white precipitate should form immediately.

  • Aging: Stir the slurry at 0°C for 2 hours. This "ages" the crystal, removing occluded solvent.

  • Isolation: Filter under nitrogen (hygroscopicity protection).

  • Washing: Wash the cake with cold EtOAc (20 mL) followed by Pentane (20 mL).

  • Drying: Vacuum oven at 40°C for 12 hours.

B. Preparation of the Fumarate Salt

Target: Hemifumarate or Monofumarate (Depending on stoichiometry)

Rationale: If the HCl salt is hygroscopic, the fumarate often yields a robust, non-hygroscopic crystalline solid suitable for solid oral dosage forms.

  • Dissolution: Dissolve 10.0 g of Free Base in 100 mL of Isopropanol (IPA) .

  • Acid Prep: Dissolve 1.0 eq of Fumaric Acid in 50 mL of hot IPA (60°C).

  • Mixing: Add the hot Fumaric Acid solution to the Free Base solution at 60°C.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours.

    • Seeding: If no crystals form by 40°C, add a seed crystal (from the screen).

  • Anti-Solvent: If yield is low (<70%), add 50 mL of Heptane dropwise.

  • Isolation: Filter and wash with 1:1 IPA/Heptane.

Characterization & Validation Logic

A salt is not "prepared" until it is characterized. You must prove you have a true salt, not a physical mixture.

Diagram 2: Validation Workflow

This decision tree guides the analytical validation of the prepared salt.

Validation Sample Isolated Solid XRPD X-Ray Powder Diffraction (Crystallinity) Sample->XRPD DSC DSC Thermal Analysis (Melting Point) Sample->DSC NMR 1H-NMR (DMSO-d6) (Stoichiometry) Sample->NMR Decision Distinct Shift from Free Base? XRPD->Decision Sharp Peaks? DSC->Decision Single Endotherm? NMR->Decision Shift in Benzyl CH2? Pass Valid Salt Candidate Decision->Pass Yes Fail Physical Mixture/Solvate (Reject) Decision->Fail No

Caption: Analytical workflow to distinguish true salts from physical mixtures or amorphous solids.

Data Interpretation Table
TechniqueExpected Result for SaltFailure Mode (Reject)
1H-NMR Downfield shift of benzylic

(~0.2–0.5 ppm) due to N-protonation.
No chemical shift change (Physical mixture).
DSC Sharp melting endotherm >150°C.Broad melting <100°C (Solvent inclusion) or multiple peaks (Polymorph mixture).
XRPD Distinct, sharp Bragg peaks.Halo pattern (Amorphous) or peaks identical to Free Base/Acid.
IC Chloride/Fumarate content matches theoretical % weight.Non-stoichiometric (e.g., 0.7 eq Acid).

Expert Insights & Troubleshooting

  • The "Oil-Out" Phenomenon:

    • Issue: Upon adding acid, the product separates as a sticky oil at the bottom of the flask.

    • Cause: The salt is precipitating too fast or the temperature is above the metastable limit of the oil.

    • Fix: Re-heat the mixture until clear. Add a seed crystal. Cool very slowly. Add 10% more solvent.

  • Polymorphism in Fluorinated Compounds:

    • The 2-Fluoro group creates specific packing motifs. Be aware that different solvents (e.g., Methanol vs. Acetone) may yield different crystal forms (polymorphs). Always compare XRPD patterns from different batches.

  • Stoichiometry Control:

    • Morpholine is a mono-base. Do not attempt to make a di-HCl salt. The second protonation would require extremely forcing conditions and would be unstable (hydrolyzing immediately in humidity).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[8][9] (2011).[8] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[8] Wiley-VCH.[8][10]

  • Bode, J. W., et al. (2018). "Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines." Organic Syntheses, 95, 345-363. (Provides context on morpholine synthesis).

  • International Union of Pure and Applied Chemistry (IUPAC). (2002). "Handbook of Pharmaceutical Salts." Pure and Applied Chemistry.

  • FDA Guidance for Industry. (2018). "ANDAs: Pharmaceutical Solid Polymorphism." (Regulatory context for salt form characterization).

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 4-(2-Fluoro-3-methoxybenzyl)morpholine

For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities, mass spectrometry stands as an indispensable tool. This guide provides a detailed, predict...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities, mass spectrometry stands as an indispensable tool. This guide provides a detailed, predictive analysis of the fragmentation pattern of 4-(2-Fluoro-3-methoxybenzyl)morpholine, a compound of interest in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this guide synthesizes established fragmentation principles of its core chemical moieties—the substituted benzyl group and the morpholine ring—to construct a scientifically grounded hypothesis of its behavior under mass spectrometric analysis. This comparative approach, supported by data from analogous structures, offers a robust framework for identifying this molecule and similar derivatives in complex matrices.

Introduction to the Analyte

4-(2-Fluoro-3-methoxybenzyl)morpholine possesses a molecular structure that combines a substituted aromatic ring with a saturated heterocyclic amine. This combination of functionalities dictates its likely fragmentation pathways upon ionization. Understanding these pathways is critical for accurate structural confirmation and for distinguishing it from isomeric or related compounds. The molecular weight of this compound is 225.27 g/mol , with a monoisotopic mass of 225.1165 u.

Ionization Considerations: A Comparison of Techniques

The choice of ionization technique is paramount in determining the extent of fragmentation observed in a mass spectrum. For a molecule like 4-(2-Fluoro-3-methoxybenzyl)morpholine, "soft" ionization methods are generally preferred to preserve the molecular ion and control the fragmentation process.

Ionization MethodExpected Outcome for 4-(2-Fluoro-3-methoxybenzyl)morpholineRationale
Electrospray Ionization (ESI) High abundance of the protonated molecule [M+H]⁺. Fragmentation can be induced in-source or via tandem MS (MS/MS).ESI is a soft ionization technique that is well-suited for polar molecules containing basic nitrogen atoms, such as the morpholine moiety.[1][2] It typically produces a prominent pseudomolecular ion, which is essential for determining the molecular weight.[2]
Atmospheric Pressure Chemical Ionization (APCI) Similar to ESI, will likely produce a strong [M+H]⁺ signal. May induce slightly more in-source fragmentation than ESI.APCI is also a soft ionization technique suitable for moderately polar compounds. The higher energy involved compared to ESI might lead to some initial fragmentation.
Electron Ionization (EI) Extensive fragmentation with a potentially weak or absent molecular ion peak.EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to widespread fragmentation.[3][4] While this can provide detailed structural information, the absence of a clear molecular ion can make identification challenging.[3]

Given its structure, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be the ideal method for a detailed structural analysis, providing both the molecular weight and controlled fragmentation data.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule, [M+H]⁺, of 4-(2-Fluoro-3-methoxybenzyl)morpholine is predicted to proceed through several key pathways, primarily involving the cleavage of the benzylic C-N bond and subsequent fragmentation of the resulting ions.

Pathway 1: Benzylic Cleavage and Tropylium Ion Formation

A dominant fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic bond.[5][6] This is due to the formation of a highly stable benzyl cation, which can rearrange into an even more stable tropylium ion.[6][7]

Caption: Predicted benzylic cleavage of 4-(2-Fluoro-3-methoxybenzyl)morpholine.

Upon collision-induced dissociation (CID), the protonated molecule (m/z 226.12) is expected to undergo cleavage at the C-N bond connecting the benzyl and morpholine moieties. This can result in two primary charged fragments:

  • The 2-Fluoro-3-methoxybenzyl Cation (m/z 141.05): This is anticipated to be a major fragment ion. This benzylic carbocation is resonance-stabilized and is likely to rearrange to the more stable 2-fluoro-3-methoxytropylium ion.[6] The presence of a prominent peak at m/z 141 would be a strong indicator of the substituted benzyl structure.

  • Protonated Morpholine (m/z 88.07): The formation of this ion is also possible, though typically the charge is retained on the more stable benzylic fragment.

Pathway 2: Fragmentation of the Morpholine Ring

The morpholine ring itself can undergo characteristic fragmentation. The NIST WebBook provides data on the electron ionization mass spectrum of morpholine, which shows major fragments at m/z 57, 43, and 30.[8] While the ionization method is different, these fragments can still provide clues for the breakdown of the morpholine moiety if it is observed as a fragment ion.

Caption: Predicted fragmentation of the protonated morpholine ring.

Pathway 3: Fragmentation of the Substituted Benzyl Ion

The 2-fluoro-3-methoxybenzyl ion (m/z 141.05) can undergo further fragmentation, primarily through the loss of small neutral molecules.

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical, which would result in a fragment at m/z 126.03.

  • Loss of Carbon Monoxide (CO): Aromatic systems can lose CO, which would lead to a fragment at m/z 113.04.

Summary of Predicted Fragment Ions
m/z (monoisotopic)Proposed StructurePathway
226.12[M+H]⁺Precursor Ion
141.05[C₈H₈FO]⁺ (2-Fluoro-3-methoxybenzyl/tropylium ion)Pathway 1
88.07[C₄H₁₀NO]⁺ (Protonated morpholine)Pathway 1
126.03[C₇H₅FO]⁺ (Loss of •CH₃ from m/z 141)Pathway 3
113.04[C₇H₈F]⁺ (Loss of CO from m/z 141)Pathway 3

Proposed Experimental Protocol for Verification

To validate this predictive guide, the following experimental protocol using LC-ESI-MS/MS is recommended.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of 4-(2-Fluoro-3-methoxybenzyl)morpholine in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Liquid Chromatography Parameters
  • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS1 Scan Range: m/z 50-300.

  • MS/MS:

    • Precursor Ion: m/z 226.12.

    • Collision Energy: Ramp from 10 to 40 eV to observe the full fragmentation pattern.

    • Collision Gas: Argon.

Caption: Proposed workflow for the LC-MS/MS analysis of the target compound.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the mass spectrometric fragmentation of 4-(2-Fluoro-3-methoxybenzyl)morpholine. By comparing the fragmentation patterns of its constituent chemical moieties, we can anticipate the major fragment ions that would be observed experimentally. The cornerstone of this analysis is the expected cleavage of the benzylic C-N bond to form a stable 2-fluoro-3-methoxytropylium ion at m/z 141.05. The proposed experimental protocol offers a clear path for the empirical validation of these predictions. This approach of dissecting a molecule into its fundamental components and applying established fragmentation rules is a powerful strategy for the structural elucidation of unknown compounds in the absence of reference spectra.

References
  • Henriksen, T., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(10), 1156-1166.
  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • NIST. (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved from [Link]

  • Zenobi, R. (2022). How Soft Is Secondary Electrospray Ionization?. ETH Zurich Research Collection. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved from [Link]

  • Khan Academy. (2018). mass spectrometry: tropylium ion [Video]. YouTube. Retrieved from [Link]

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71.
  • PubMed. (2023). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Dr. Puspendra Classes. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008).
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-fluoro-3-methoxyphenyl)morpholine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Basic principle from electrospray ionization to soft ionization mass spectrometry and development of ion source: part Ⅱ. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • SlideShare. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. Retrieved from [Link]

  • The Analytical Scientist. (2020). Electron ionization and mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • Richard Thornley. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry] [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2008). (S,S)-2-(α-(2-[18F]Fluoro[2H2]methoxyphenoxy)benzyl)morpholine. Retrieved from [Link]

  • MS Wil. (n.d.). Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. Retrieved from [Link]

  • PMC. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • Uni Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • MassBank. (2024). Organic compounds. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of 2-Fluoro vs. 4-Fluoro Benzyl Morpholines: A Positional Isomerism Case Study

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method to modulate pharmacokinet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method to modulate pharmacokinetic and pharmacodynamic properties. The morpholine scaffold, a privileged structure in drug discovery, is frequently combined with fluorinated aromatic rings to generate novel bioactive compounds. This guide provides an in-depth comparative analysis of the bioactivity of 2-fluoro and 4-fluoro benzyl morpholine derivatives, exploring how the seemingly subtle change in fluorine's position on the benzyl ring can elicit significant differences in biological activity. While direct head-to-head comparative studies on a single biological target for these specific isomers are not extensively documented in publicly available literature, this guide will synthesize established principles of medicinal chemistry, structure-activity relationship (SAR) data from closely related compounds, and predictive models to offer valuable insights for researchers in the field.

The Critical Role of Fluorine Positioning in Drug Design

The introduction of a fluorine atom can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding interactions with target proteins. The position of the fluorine atom on an aromatic ring is not trivial; it dictates the electronic and steric effects on the surrounding molecular environment.

A 2-fluoro (ortho) substitution places the electronegative fluorine atom in close proximity to the benzyl group's point of attachment to the morpholine nitrogen. This can induce significant conformational changes due to steric hindrance and intramolecular interactions, such as hydrogen bonding with the morpholine ring or its substituents. Electronically, the ortho-fluoro group can modulate the pKa of the morpholine nitrogen, influencing its ionization state at physiological pH.

In contrast, a 4-fluoro (para) substitution places the fluorine atom at the opposite end of the phenyl ring. This minimizes direct steric interactions with the morpholine core while still exerting a strong electronic influence on the aromatic system. The para-fluoro group can enhance metabolic stability by blocking a potential site of oxidative metabolism and can also participate in favorable interactions within a receptor's binding pocket.

Hypothetical Bioactivity Comparison: A Synthesis of SAR Principles

Based on general principles of medicinal chemistry and SAR studies of related phenyl-substituted morpholine analogs, we can construct a predictive comparison of the bioactivity of 2-fluoro and 4-fluoro benzyl morpholines. The following table summarizes the anticipated differences in key pharmacological parameters. It is crucial to note that these are generalized predictions and actual experimental data may vary depending on the specific biological target and assay conditions.

Parameter2-Fluoro Benzyl Morpholine4-Fluoro Benzyl MorpholineRationale
Receptor Binding Affinity Potentially lower or different selectivityPotentially higher affinityThe ortho-fluoro group may introduce steric hindrance that prevents optimal binding to some targets. The para-fluoro group is generally well-tolerated and can engage in favorable polar interactions.
Functional Activity (Potency) Variable, potentially lowerGenerally expected to be potentPotency is often correlated with binding affinity. The favorable binding characteristics of the 4-fluoro isomer are likely to translate to higher potency.
Metabolic Stability Potentially enhancedSignificantly enhancedBoth isomers are expected to have increased metabolic stability compared to the non-fluorinated analog. The 4-fluoro substitution is particularly effective at blocking para-hydroxylation, a common metabolic pathway.
Selectivity May exhibit a unique selectivity profileMay have a more predictable selectivity profileThe conformational constraints imposed by the 2-fluoro group could lead to unexpected selectivity for certain receptor subtypes.
Physicochemical Properties Altered pKa and lipophilicityIncreased lipophilicityThe ortho-fluoro group's proximity to the nitrogen can influence its basicity. Both substitutions increase lipophilicity, which can affect cell permeability and distribution.

Experimental Protocols for Bioactivity Assessment

To experimentally validate the predicted differences in bioactivity, a series of standardized assays should be performed. The following protocols provide a framework for such a comparative study.

Radioligand Binding Assay

This assay determines the binding affinity of the compounds for a specific target receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Radioligand: Select a suitable radiolabeled ligand that binds to the target receptor with high affinity and specificity.

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of the 2-fluoro and 4-fluoro benzyl morpholine test compounds.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assay (e.g., cAMP Assay for GPCRs)

This assay measures the functional consequence of receptor binding (agonist or antagonist activity).

Protocol:

  • Cell Culture: Culture cells expressing the target G-protein coupled receptor (GPCR).

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For antagonist activity: Pretreat the cells with increasing concentrations of the 2-fluoro and 4-fluoro benzyl morpholine test compounds for a specific duration. Then, stimulate the cells with a known agonist at its EC50 concentration.

    • For agonist activity: Treat the cells with increasing concentrations of the test compounds.

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • For antagonists: Determine the IC50 values, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.

    • For agonists: Determine the EC50 values, representing the concentration of the agonist that produces 50% of the maximal response.

Visualizing the Comparative Workflow

The following diagram illustrates a typical workflow for the comparative bioactivity assessment of the 2-fluoro and 4-fluoro benzyl morpholine isomers.

G cluster_synthesis Synthesis cluster_in_vitro In Vitro Bioactivity Assessment cluster_data Data Analysis & Comparison cluster_conclusion Conclusion S1 2-Fluoro Benzyl Morpholine A1 Receptor Binding Assays (Determine Affinity - Ki) S1->A1 A2 Functional Assays (Determine Potency - IC50/EC50) S1->A2 A3 Metabolic Stability Assays (e.g., Microsomal Stability) S1->A3 S2 4-Fluoro Benzyl Morpholine S2->A1 S2->A2 S2->A3 D1 Compare Ki, IC50/EC50, and Metabolic Half-life A1->D1 A2->D1 A3->D1 D2 Structure-Activity Relationship (SAR) Analysis D1->D2 C1 Identify Lead Isomer with Optimal Bioactivity Profile D2->C1

Caption: Workflow for comparing the bioactivity of positional isomers.

Conclusion and Future Perspectives

The positional isomerism of fluorine on a benzyl morpholine scaffold represents a compelling case study in the subtleties of drug design. While this guide has provided a predictive comparison based on established medicinal chemistry principles, it underscores the necessity of empirical data. The 2-fluoro and 4-fluoro isomers likely possess distinct bioactivity profiles, with the 4-fluoro analog predicted to exhibit more favorable drug-like properties for many targets due to reduced steric hindrance and enhanced metabolic stability. However, the unique conformational and electronic properties of the 2-fluoro isomer should not be dismissed, as they may lead to novel selectivity profiles that could be advantageous for specific therapeutic applications.

Future research should focus on the direct, parallel synthesis and biological evaluation of these and other positional isomers of fluorinated benzyl morpholines against a diverse panel of biological targets. Such studies will not only provide definitive answers to the questions posed in this guide but will also contribute to a more profound understanding of the intricate structure-activity relationships that govern the bioactivity of this important class of molecules, ultimately aiding in the rational design of more effective and safer therapeutics.

References

  • Structure-activity relationships of anilinoquinazolines as EGF-R kinase inhibitors. This article provides insights into how substitutions on a phenyl ring affect binding to a kinase target.

  • Medicinal chemistry of 2,2,4-substituted morpholines. This review discusses the diverse biological activities of various substituted morpholine derivatives.

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. This paper describes the synthesis and SAR of morpholine-containing compounds, highlighting the importance of substitution patterns.

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). A comprehensive review on the importance of the morpholine moiety in drug design.

  • An updated review on morpholine derivatives with their pharmacological actions. This review provides a broad overview of the pharmacological activities of morpholine derivatives.

  • Fentanyl analog structure-activity relationships demonstrate N-acyl chain length and aryl fluorine position as determinants of in vivo potency efficacy and safety. This study highlights the critical role of fluorine positioning on the biological activity of fentanyl analogs.

  • Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity. This article discusses the metabolism of a 4-fluorobenzylamine moiety, which is relevant to the 4-fluoro benzyl morpholine structure.

  • Unveiling the Structural Secrets of 2-(4-Fluorophenyl)morpholine Analogues: A Comparative Guide to Monoamine Transporter Inhibition. Although a different scaffold, this guide provides a framework for comparing positional isomers and their effects on transporter inhibition.

Validation

reference standards for 4-(2-Fluoro-3-methoxybenzyl)morpholine purity testing

An In-Depth Technical Guide to Purity Testing of 4-(2-Fluoro-3-methoxybenzyl)morpholine: Reference Standards and Comparative Analytical Methodologies For researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Purity Testing of 4-(2-Fluoro-3-methoxybenzyl)morpholine: Reference Standards and Comparative Analytical Methodologies

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe research. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for determining the purity of 4-(2-Fluoro-3-methoxybenzyl)morpholine, a substituted morpholine derivative of interest in medicinal chemistry.[1] We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.

The structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities.[2][3][4][5] This guide will equip you with the necessary knowledge to establish a robust purity testing protocol for 4-(2-Fluoro-3-methoxybenzyl)morpholine, a compound that, like many morpholine derivatives, likely serves as a key building block in the synthesis of more complex bioactive molecules.[6][7]

Understanding the Impurity Profile: A Synthesis-Based Approach

To effectively test for purity, one must first anticipate the potential impurities. While the specific synthesis of 4-(2-Fluoro-3-methoxybenzyl)morpholine may vary, a common synthetic route for such N-benzylated morpholines involves the reaction of morpholine with a substituted benzyl halide or a reductive amination with the corresponding aldehyde.

A hypothetical synthesis could involve the reaction of morpholine with 2-fluoro-3-methoxybenzyl bromide. Based on this, potential process-related impurities could include:

  • Starting Materials: Unreacted morpholine and 2-fluoro-3-methoxybenzyl bromide.

  • By-products: Dibenzylmorpholinium salts (from over-alkylation), and products from side reactions on the aromatic ring.

  • Degradants: Compounds formed during storage or under specific reaction conditions.

The ICH Q3A(R2) guidelines provide a framework for classifying, reporting, and qualifying these impurities based on their potential risk to patient safety.[2][3][4]

Comparative Analysis of Primary Analytical Methodologies

The choice of analytical methodology is dictated by the physicochemical properties of the analyte and its potential impurities. For a compound like 4-(2-Fluoro-3-methoxybenzyl)morpholine, which contains a tertiary amine and is likely a non-volatile solid or high-boiling liquid, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable primary techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of pharmaceutical purity analysis due to its versatility, robustness, and ability to separate a wide range of non-volatile and thermally labile compounds.

Principle of Causality: The separation in reverse-phase HPLC is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The fluorinated and methoxylated benzyl group in 4-(2-Fluoro-3-methoxybenzyl)morpholine imparts sufficient hydrophobicity for good retention on a C18 column, while the polar morpholine ring ensures solubility in common mobile phases. UV detection is suitable due to the presence of the aromatic chromophore.

Experimental Protocol: A Self-Validating System

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of acetonitrile (ACN) and a buffered aqueous phase (e.g., 10 mM phosphate buffer at pH 3.1) is recommended to resolve both polar and non-polar impurities.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C to ensure reproducible retention times.

    • Detection: UV detection at a wavelength of maximum absorbance for the benzyl moiety (e.g., 275 nm). A DAD allows for peak purity analysis.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-(2-Fluoro-3-methoxybenzyl)morpholine reference standard and sample.

    • Dissolve in a suitable diluent (e.g., a 50:50 mixture of ACN and water) to a final concentration of 0.1 mg/mL.

  • System Suitability:

    • Perform at least five replicate injections of the reference standard solution.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor should be between 0.8 and 1.5.

    • The theoretical plate count should be > 2000.

  • Data Analysis:

    • Calculate the purity of the sample by area percent, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors for known impurities should be determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, making it ideal for identifying and quantifying volatile and semi-volatile impurities.[9][10][11][12]

Principle of Causality: While 4-(2-Fluoro-3-methoxybenzyl)morpholine itself may have limited volatility, GC-MS is particularly useful for detecting low molecular weight impurities such as residual morpholine. For morpholine and its derivatives, derivatization is often employed to enhance volatility and improve chromatographic peak shape.[9][10][12] A common derivatization involves reaction with sodium nitrite under acidic conditions to form the more volatile N-nitrosomorpholine.[10][12][13]

Experimental Protocol: A Self-Validating System

  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Conditions (for residual morpholine analysis):

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: EI at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation and Derivatization (for residual morpholine):

    • Accurately weigh a sample of 4-(2-Fluoro-3-methoxybenzyl)morpholine.

    • Dissolve in a suitable solvent and adjust to an acidic pH.

    • Add an excess of sodium nitrite solution and allow to react.

    • Extract the resulting N-nitrosomorpholine into an organic solvent (e.g., dichloromethane).

    • Inject the organic layer into the GC-MS.

  • Data Analysis:

    • Identify N-nitrosomorpholine by its characteristic mass spectrum (m/z 116, 86).[9]

    • Quantify against a calibration curve prepared from a certified reference standard of morpholine that has undergone the same derivatization process.

Data Presentation: A Comparative Overview

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds. The primary choice for the main component assay.Best for volatile and semi-volatile compounds. Excellent for detecting volatile starting materials like morpholine.
Sensitivity Good (ng to pg range).Excellent (pg to fg range).
Specificity Good with UV-Vis/DAD; peak purity can be assessed.Excellent; provides structural information for impurity identification.
Quantitation Highly accurate and precise with external standards.Highly accurate and precise, especially with isotopically labeled internal standards.
Typical LOD 0.01 - 0.1 µg/mL1 - 10 pg on-column
Typical LOQ 0.03 - 0.3 µg/mL3 - 30 pg on-column

Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are estimates and must be experimentally determined for the specific analyte and method.

Reference Standards: The Cornerstone of Purity Assessment

A robust purity analysis is impossible without well-characterized reference standards. For 4-(2-Fluoro-3-methoxybenzyl)morpholine, a two-tiered approach to reference standards is recommended:

  • Primary Reference Standard: A thoroughly characterized, highly purified batch of 4-(2-Fluoro-3-methoxybenzyl)morpholine should be established in-house. This standard should be characterized by multiple techniques (e.g., NMR, MS, elemental analysis, and DSC) to confirm its identity and assign a purity value. This primary standard will be used for the identification and quantification of the main component in routine sample analysis.

  • Impurity Reference Standards: When feasible, individual reference standards for key potential impurities should be synthesized or purchased. These are used to confirm the identity of impurity peaks in chromatograms and to determine their relative response factors for accurate quantification. Pharmacopeias like the USP and EP offer a wide range of reference standards for related compounds, which can be useful for system suitability and method development.[14][15][16]

Visualizing the Workflow

Purity_Testing_Workflow cluster_Synthesis Hypothetical Synthesis cluster_Analysis Analytical Workflow Morpholine Morpholine Reaction Reaction Morpholine->Reaction BenzylHalide 2-Fluoro-3-methoxybenzyl Halide BenzylHalide->Reaction Product 4-(2-Fluoro-3-methoxybenzyl)morpholine Reaction->Product Sample Test Sample Product->Sample Batch Production HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Purity Purity Report HPLC->Purity GCMS->Purity HPLC_Workflow SamplePrep Sample Preparation (0.1 mg/mL in ACN/H2O) Injection HPLC Injection (10 µL) SamplePrep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (275 nm) Separation->Detection Data Chromatogram (Peak Integration) Detection->Data Report Purity Calculation (Area %) Data->Report

Caption: Step-by-step workflow for HPLC purity analysis.

Conclusion

Establishing a scientifically sound purity testing protocol for 4-(2-Fluoro-3-methoxybenzyl)morpholine requires a multi-faceted approach. It begins with a theoretical understanding of potential impurities based on the synthetic route, guided by the principles of the ICH. The primary analytical techniques of choice are HPLC for the main component assay and the analysis of non-volatile impurities, and GC-MS for volatile impurities, particularly residual starting materials. The success of these methods is critically dependent on the use of well-characterized primary and impurity reference standards. By implementing the detailed protocols and comparative data presented in this guide, researchers and drug development professionals can ensure the quality and integrity of their work, leading to more reliable and safer outcomes.

References

  • BenchChem. (2025).
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
  • International Council for Harmonisation. (2006). Impurities in new drug substances Q3A(R2). ICH.
  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ICH. (n.d.). ICH- Q3 Impurity.
  • Medicines Control Agency The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.
  • ASTM International. (1977). Gas Chromatographic Analysis of Amphetamine Derivatives and Morpholine-Related Drugs. Journal of Forensic Sciences, 22(2).
  • Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • ResearchGate. (n.d.). The derivatization reaction of morpholine. [Scientific Diagram]. Retrieved from [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 646-650.
  • ASTM International. (1998). D2073-92(1998)e1 Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Amidoamines, and Diamines by Referee Potentiometric Method.
  • International Organization for Standardization. (1996). ISO 9702:1996 Plastics — Amine hardeners — Determination of primary, secondary and tertiary amine group nitrogen content.
  • Academia.edu. (n.d.).
  • ASTM International. (2019).
  • Zelenina, E. N. (1977). Separate Quantitative Determination of Primary, Secondary, and Tertiary Aromatic Amines. National Technical Reports Library - NTIS.
  • Reagecon. (n.d.). European Pharmacopoeia Reagents and Standards | Ph Eur. Retrieved from [Link]

  • Scribd. (n.d.). Pharmacopoeia Standards List.
  • European Pharmaceutical Review. (2020). European Pharmacopoeia adopts a new chapter for the analysis of N-nitrosamine impurities.
  • Arı, E., et al. (2023). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Journal of Biological Inorganic Chemistry.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • European Pharmacopoeia. (n.d.). N-Nitrosamines in active substances.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ph. Eur. Reference Standards: Orders and Catalogue. Retrieved from [Link]

  • Al-Tannak, N. F., et al. (2024). Current methodologies to the analysis of morphine and its metabolites in biological matrices. Journal of Pharmaceutical and Biomedical Analysis.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • Preprints.org. (2023).
  • Tasso, B., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • National Center for Biotechnology Information. (2008). (S,S)-2-(α-(2-[18F]Fluoro[2H2]methoxyphenoxy)phenoxy)benzyl)morpholine.
  • Wójcik-Pszczoła, K., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • PubChem. (n.d.). 2-(4-fluoro-3-methoxyphenyl)morpholine. Retrieved from [Link]

  • CORE. (2024).
  • Wójcik-Pszczoła, K., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Critical Reviews in Analytical Chemistry, 47(2), 146-158.
  • IRIS Unibas. (n.d.).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • I.R.I.S. (n.d.).
  • Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage.
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Wójcik-Pszczoła, K., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Critical Reviews in Analytical Chemistry, 47(2), 146-158.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • National Center for Biotechnology Information. (n.d.). [Table, (S,S)-2-(α-(2-[18F]Fluoro[2H2]methoxyphenoxy)phenoxy)benzyl)morpholine].
  • U.S. Food and Drug Administration. (n.d.). morpholine - Inventory of Food Contact Substances Listed in 21 CFR.
  • CP Lab Safety. (n.d.). Morpholine, 25 mL, Each.

Sources

Comparative

A Comparative Guide to Purity Validation of 4-(2-Fluoro-3-methoxybenzyl)morpholine Using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For researchers, scientists, and professionals in drug development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality control step; it is a fundamental pillar of drug safety and eff...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality control step; it is a fundamental pillar of drug safety and efficacy. Impurities, which the International Council for Harmonisation (ICH) defines as "any component of the medicinal product that is not the chemical entity identified as the active agent or an excipient in the product," can arise from synthesis, degradation, or storage and may pose significant health risks. This guide provides an in-depth, experience-driven protocol for validating the purity of 4-(2-Fluoro-3-methoxybenzyl)morpholine, a key morpholine-containing building block in medicinal chemistry, using the robust and highly specific technique of Liquid Chromatography-Mass Spectrometry (LC-MS).

We will dissect the causality behind each experimental choice, from method development to full validation according to ICH Q2(R1) guidelines, and objectively compare the performance of LC-MS with alternative analytical techniques.

The Analytical Challenge: Why LC-MS is the Gold Standard

4-(2-Fluoro-3-methoxybenzyl)morpholine is a moderately polar, non-volatile organic molecule. While traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can separate the main compound from its impurities, they lack the definitive identification power of mass spectrometry. HPLC-UV relies solely on retention time and UV absorbance, meaning a co-eluting impurity with a similar UV spectrum could be missed or misquantified.

LC-MS, a hyphenated technique, overcomes this limitation by coupling the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This dual-pronged approach allows us not only to separate impurities but also to determine their molecular weight. With high-resolution mass spectrometry (HRMS) systems like Quadrupole Time-of-Flight (Q-TOF), we can obtain mass accuracy at the sub-ppm level, enabling the confident determination of elemental compositions for unknown impurities.

A Self-Validating LC-MS Method: From Development to Protocol

A robust analytical method is one that is self-validating; its development is guided by the principles of the validation it will ultimately undergo. Our objective is to create a stability-indicating method—a method that can detect and quantify the API and its degradation products without interference.

Causality in Method Development

The choices made during method development are critical and must be scientifically justified.

  • Chromatography (The "LC" component):

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is the logical starting point. The non-polar stationary phase effectively retains the moderately polar 4-(2-Fluoro-3-methoxybenzyl)morpholine and its likely impurities, allowing for separation based on subtle differences in hydrophobicity.

    • Mobile Phase: A gradient elution using a combination of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is chosen. The formic acid serves a dual purpose: it acidifies the mobile phase to ensure consistent ionization of the analyte and its impurities (promoting the formation of [M+H]⁺ ions) and is volatile, making it compatible with the mass spectrometer. Acetonitrile is selected as the organic modifier for its low viscosity and UV cutoff.

    • Gradient: A shallow gradient (e.g., starting at 10% B and ramping to 95% B over 15-20 minutes) is employed to ensure adequate separation of closely eluting impurities, including potential isomers which would have identical mass-to-charge ratios (m/z).

  • Spectrometry (The "MS" component):

    • Ionization Source: Electrospray Ionization (ESI) is the ideal choice. As a soft ionization technique, it is perfectly suited for analyzing polar, thermally labile molecules like our target compound without causing in-source fragmentation, thus preserving the molecular ion for accurate mass determination. Positive ion mode is selected due to the presence of the basic morpholine nitrogen, which is readily protonated to form a stable [M+H]⁺ ion.

    • Mass Analyzer: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is highly recommended for impurity profiling. Initial analysis will involve a full scan mode to detect all ionizable species. For targeted quantification of known impurities, a more sensitive tandem mass spectrometry (MS/MS) approach in Multiple Reaction Monitoring (MRM) mode can be used, where a specific precursor ion is selected and fragmented to produce a characteristic product ion.

Experimental Workflow Diagram

The overall process from sample receipt to final report follows a structured, logical flow.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Validation Sample Weigh API Sample Dilute Dilute in Mobile Phase A/B Sample->Dilute Standard Prepare Reference Standard Standard->Dilute LC HPLC Separation (C18 Gradient) Dilute->LC MS MS Detection (ESI+, Full Scan) LC->MS MSMS MS/MS for Identification (Fragmentation Analysis) MS->MSMS Integrate Peak Integration & Area % MSMS->Integrate Identify Impurity Identification (Accurate Mass & MS/MS) Integrate->Identify Validate Method Validation (ICH Q2) Identify->Validate Report Generate Purity Report Validate->Report

Caption: Workflow for LC-MS purity validation of 4-(2-Fluoro-3-methoxybenzyl)morpholine.

Detailed Experimental Protocol

1. Reagents and Materials:

  • 4-(2-Fluoro-3-methoxybenzyl)morpholine Reference Standard and Test Sample.

  • LC-MS grade acetonitrile, water, and formic acid.

  • Calibrated analytical balance.

  • Volumetric flasks and pipettes.

  • LC-MS vials with low-adsorption surfaces.

2. Standard and Sample Preparation:

  • Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the 50:50 solvent mixture. This concentration is suitable for assessing method sensitivity and for system suitability checks.

  • Sample Solution (1 mg/mL): Prepare the test sample identically to the reference standard stock. A higher concentration is used for the test sample to ensure that low-level impurities (e.g., at the 0.05% level) are detectable.

3. LC-MS Conditions:

ParameterConditionJustification
LC System UPLC/UHPLC SystemProvides high resolution and speed.
Column Reversed-Phase C18, 100 x 2.1 mm, 1.8 µmExcellent retention and separation for moderately polar analytes.
Column Temperature 40 °CEnsures reproducible retention times and improves peak shape.
Mobile Phase A 0.1% Formic Acid in WaterVolatile, MS-compatible proton source.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column.
Injection Volume 2 µLBalances sensitivity with the risk of column overloading.
Gradient Program 10% B (0-1 min), 10-95% B (1-15 min), 95% B (15-18 min), 10% B (18.1-22 min)Provides separation of potential impurities with varying polarities.
MS System Q-TOF or Orbitrap HRMSProvides accurate mass for confident impurity identification.
Ionization Mode ESI PositiveThe basic morpholine nitrogen is readily protonated.
Scan Range 100 - 900 m/zCovers the mass of the parent compound and a wide range of potential impurities and fragments.
Data Acquisition Full Scan with data-dependent MS/MSAutomatically triggers fragmentation scans on detected peaks for structural elucidation.

Uncovering Potential Impurities: Forced Degradation Studies

To ensure the method is truly "stability-indicating," forced degradation studies must be performed. These studies intentionally stress the API under harsh conditions to generate potential degradation products, which are then analyzed to prove they can be separated from the main peak.

G cluster_conditions ICH Stress Conditions cluster_outcomes Potential Degradants API 4-(2-Fluoro-3-methoxybenzyl)morpholine Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidative (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH-compliant light exposure) API->Photo Hydrolysis Hydrolysis Products Acid->Hydrolysis Base->Hydrolysis Oxides N-Oxides Oxidation->Oxides Others Other Degradants Thermal->Others Photo->Others LCMS LC-MS Purity Method Hydrolysis->LCMS Analysis by LC-MS Oxides->LCMS Analysis by LC-MS Others->LCMS Analysis by LC-MS

Caption: Logical workflow for forced degradation studies under ICH guidelines.

A target degradation of 5-20% is ideal to ensure that degradation products are generated without completely consuming the parent peak. The developed LC-MS method must be able to resolve all significant degradant peaks from the main API peak.

Method Validation: Proving Fitness for Purpose

Every analytical method used in a regulated environment must be validated to demonstrate its reliability. The validation is performed according to the ICH Q2(R1) guideline.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity analysis (using MS data) shows no co-elution at the API peak in stressed samples.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (R²) ≥ 0.99 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations of analyte that have been demonstrated to have suitable precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for the API.
Accuracy The closeness of test results to the true value.% Recovery of 98.0% - 102.0% for the API at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of ~3:1.
Quantitation Limit (LOQ) The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.S/N of ~10:1; precision and accuracy must meet requirements at this concentration.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when varying parameters like column temp (±2°C), flow rate (±5%), pH (±0.1).

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is the preferred method, it is instructive to compare it with other common techniques for purity analysis.

FeatureLC-MS HPLC-UV GC-MS
Specificity Excellent. Provides mass data for definitive peak identification and purity assessment.Good. Relies on chromatographic separation; vulnerable to co-eluting impurities.Excellent. Mass data provides high specificity.
Sensitivity Excellent. Can reach pg-fg levels, especially in MRM mode.Good. Typically ng-µg level sensitivity.Excellent. High sensitivity, especially in SIM mode.
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compounds.Broad applicability for compounds with a UV chromophore.Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like morpholine.
Impurity ID Superior. Accurate mass and fragmentation data allow for structural elucidation of unknowns.Poor. No structural information beyond UV spectrum.Good. Provides EI fragmentation patterns that can be matched against libraries (e.g., NIST).
Complexity & Cost High. Requires specialized equipment and expertise.Low. Standard equipment in most analytical labs.Moderate. Requires derivatization steps, adding complexity.
Verdict for Topic Gold Standard. The combination of separation, sensitivity, and definitive identification is unmatched for this application.Viable for QC. Suitable for routine quality control of known impurities once identified, but not for initial profiling or investigation.Not Ideal. The need for derivatization makes it less direct and more labor-intensive than LC-MS for this specific analyte.

Conclusion

Validating the purity of 4-(2-Fluoro-3-methoxybenzyl)morpholine requires a rigorous, scientifically-grounded approach. While techniques like HPLC-UV and GC-MS have their place in the analytical laboratory, LC-MS stands as the authoritative method for this application. Its unparalleled specificity and sensitivity, combined with the ability to provide structural information on unknown impurities, make it indispensable for ensuring the safety and quality of pharmaceutical ingredients. By following a causality-driven method development process, conducting thorough forced degradation studies, and validating the final method against ICH Q2(R1) criteria, researchers can build a robust, reliable, and defensible data package that meets the stringent requirements of the global pharmaceutical industry.

References

  • Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent Technologies URL: [Link]

  • Title: Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique Source: Current Pharmaceutical Analysis URL: [Link]

  • Title: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization Source: PubMed URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization Source: Wiley Online Library URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry Source: Agilent Technologies URL: [Link]

  • Title: LC-MS characterization and purity assessment of a prototype bispecific antibody Source: PMC (PubMed Central) URL: [Link]

  • Title: New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS Source: Chromatography Online URL: [Link]

  • Title: Isotopic Purity Using LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Liquid Chromatography Mass Spectrometry (LC-MS) Analysis Source: Emery Pharma URL: [Link]

  • Title: Different analytical methods of estimation of morpholine or its derivatives Source: ResearchGate URL: [Link]

  • Title: Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per
Validation

comparative synthesis costs of fluorinated benzyl morpholine analogs

Executive Summary The introduction of fluorine into benzyl morpholine scaffolds—common pharmacophores in neurokinin antagonists (e.g., Aprepitant intermediates) and appetite suppressants—presents a classic process chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into benzyl morpholine scaffolds—common pharmacophores in neurokinin antagonists (e.g., Aprepitant intermediates) and appetite suppressants—presents a classic process chemistry trade-off. While Nucleophilic Substitution (SN2) remains the dominant pathway for discovery-scale synthesis due to its operational simplicity and high reliability, it suffers from poor atom economy and genotoxic impurity risks at scale.

Conversely, Reductive Amination offers a superior cost-profile for multi-kilogram production, particularly when utilizing catalytic hydrogenation, reducing raw material costs by approximately 30-40% compared to the alkyl halide route. This guide objectively compares these methodologies, providing validated protocols and decision frameworks to optimize your synthetic strategy.

Strategic Analysis of Synthetic Routes

Route A: Nucleophilic Substitution (Alkylation)
  • Mechanism: Direct SN2 displacement of a leaving group (Cl, Br) on the fluorobenzyl moiety by morpholine.

  • Best For: Discovery phase (mg to g scale), rapid analog generation.

  • Cost Drivers: High cost of fluorinated benzyl halides; significant waste disposal costs (stoichiometric salt formation).

  • Key Risk: Residual alkyl halides are potential genotoxic impurities (PGIs) requiring stringent downstream control.

Route B: Reductive Amination (Borohydride Reduction)
  • Mechanism: Condensation of fluorobenzaldehyde with morpholine to form an iminium ion, followed by in situ reduction.

  • Best For: Kilo-lab scale, functional group tolerance.

  • Cost Drivers: Sodium triacetoxyborohydride (STAB) is expensive ($/kg) compared to bulk hydrogen gas.

  • Key Advantage: Avoids lachrymatory benzyl halides; higher atom economy than SN2.

Route C: Catalytic Reductive Amination (Hydrogenation)
  • Mechanism: Formation of imine followed by reduction over Pd/C or Raney Ni under H2 pressure.

  • Best For: Manufacturing scale (>100 kg).

  • Cost Drivers: High initial CapEx (high-pressure reactors) but lowest OpEx (H2 is cheap).

  • Key Advantage: Greenest profile (water is the only byproduct).

Comparative Cost & Performance Matrix

The following data summarizes the performance of synthesizing 4-(4-fluorobenzyl)morpholine based on process chemistry benchmarks.

MetricRoute A: Alkylation (SN2)Route B: Reductive Amination (STAB)Route C: Catalytic Hydrogenation
Starting Material 4-Fluorobenzyl Chloride4-Fluorobenzaldehyde4-Fluorobenzaldehyde
Reagent Cost Index High (1.5x)Medium (1.2x)Low (1.0x)
Typical Yield 82 - 88%75 - 85%90 - 95%
Atom Economy Poor (Stoichiometric salt waste)Moderate (Borate salts)Excellent (Water byproduct)
Purification Acid/Base extraction + DistillationAcid/Base extractionFiltration + Distillation
Safety Profile Lachrymator/Skin IrritantH2 evolution (mild)Flammability (H2/Catalyst)
Scalability Linear scaling (easy)Exotherm control requiredMass transfer limited (engineering heavy)

Visualizing the Synthetic Landscape

The following diagram illustrates the chemical pathways and critical decision nodes for selecting the optimal route.

SynthesisPathways Start Target: Fluorinated Benzyl Morpholine RouteA Route A: Alkylation (S_N2) Start->RouteA RouteB Route B: Reductive Amination (Hydride) Start->RouteB RouteC Route C: Catalytic Hydrogenation Start->RouteC ReagentsA Reagents: Fluorobenzyl Halide + Base (K2CO3/TEA) RouteA->ReagentsA ReagentsB Reagents: Fluorobenzaldehyde + NaBH(OAc)3 RouteB->ReagentsB ReagentsC Reagents: Fluorobenzaldehyde + H2 / Pd/C RouteC->ReagentsC OutcomeA High Cost / Fast Risk: Genotoxic Impurities ReagentsA->OutcomeA OutcomeB Med Cost / Versatile Risk: Boron Waste ReagentsB->OutcomeB OutcomeC Low Cost / Green Risk: High CapEx ReagentsC->OutcomeC

Figure 1: Decision matrix for synthetic route selection based on scale and resource constraints.

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning the completion of the reaction is indicated by a distinct physical change (precipitation or phase separation), reducing the need for constant HPLC monitoring during the reaction.

Protocol A: SN2 Alkylation (Discovery Scale)

Target: 4-(4-fluorobenzyl)morpholine

Materials:

  • 4-Fluorobenzyl chloride (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K2CO3, 2.0 equiv, anhydrous)

  • Acetonitrile (ACN, 10 volumes)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, charge K2CO3 and ACN.

  • Addition: Add morpholine in one portion. The suspension will remain white.

  • Reaction: Add 4-fluorobenzyl chloride dropwise over 15 minutes at room temperature. Note: Exotherm is minimal at this scale.

  • Heating: Heat the mixture to 60°C for 4 hours.

  • Validation: Stop stirring. The inorganic salts (KCl + excess K2CO3) will settle rapidly. TLC (10% MeOH/DCM) should show complete consumption of the benzyl chloride (Rf ~0.8) and a new polar spot (Rf ~0.4).

  • Workup: Filter the solids. Concentrate the filtrate. Dissolve the residue in DCM and wash with water (to remove excess morpholine). Dry over MgSO4 and concentrate.

  • Yield: Expect 85-90% as a pale yellow oil.

Protocol B: Reductive Amination (Process Scale)

Target: 4-(2-fluorobenzyl)morpholine

Materials:

  • 2-Fluorobenzaldehyde (1.0 equiv)

  • Morpholine (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB, 1.4 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH, 1.0 equiv)

Procedure:

  • Imine Formation: Dissolve 2-fluorobenzaldehyde and morpholine in DCM (10 volumes) at room temperature. Add AcOH. Stir for 30 minutes. Note: The solution may warm slightly and turn yellow/orange, indicating imine formation.

  • Reduction: Cool the mixture to 0-5°C. Add STAB portion-wise over 30 minutes. Caution: Mild gas evolution (H2) may occur if moisture is present.

  • Aging: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation: Quench a small aliquot with saturated NaHCO3. The organic layer should show no aldehyde peak by 1H NMR (aldehyde proton at ~10 ppm disappears).

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3 until pH > 8. Separate phases. Extract aqueous layer with DCM.[1]

  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If needed, convert to the HCl salt by adding 4M HCl in dioxane to precipitate the solid salt.

  • Yield: Expect 75-82%.

Process Safety & E-Factor Analysis

When scaling these reactions, the Environmental Factor (E-Factor) —defined as the mass of waste per mass of product—becomes the primary cost driver.

  • Alkylation Route: High E-Factor (~15-20). The stoichiometric generation of potassium chloride and the requirement for excess base creates significant solid waste. Furthermore, the handling of 4-fluorobenzyl chloride requires containment due to its lachrymatory nature.

  • Reductive Amination (STAB): Moderate E-Factor (~8-12). Boron salts are difficult to treat in wastewater streams, often requiring specific disposal protocols which add to the "hidden" cost of synthesis.

  • Catalytic Hydrogenation: Lowest E-Factor (<5). The primary waste is solvent (recyclable) and water. However, the safety cost of managing high-pressure hydrogen (Class I, Div 1 environment) must be factored into the facility overhead.

Workflow Visualization: Process Selection

ProcessSelection Input Input: Scale & Constraints CheckScale Is Scale > 10kg? Input->CheckScale SmallScale Small Scale (<1kg) CheckScale->SmallScale No LargeScale Large Scale (>10kg) CheckScale->LargeScale Yes RouteA_Rec Use Route A (Alkylation) Reason: Speed, Low CapEx SmallScale->RouteA_Rec CheckEquip High Pressure Reactor Available? LargeScale->CheckEquip RouteB_Rec Use Route B (STAB) Reason: Scalable, No H2 Risk CheckEquip->RouteB_Rec No RouteC_Rec Use Route C (Cat. H2) Reason: Lowest Unit Cost CheckEquip->RouteC_Rec Yes

Figure 2: Logic flow for selecting the synthesis method based on facility capabilities and scale.

References

  • Organic Syntheses. (2019). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines. Org.[2][3] Synth. 2019, 96, 340-362. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024).[4][5][6] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. J. Am. Chem. Soc.[2][5] 146, 29847-29856.[4][5] Retrieved from [Link]

  • MDPI. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes. Catalysts, 10, 1451.[7] Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Fluoro-3-methoxybenzyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Fluoro-3-methoxybenzyl)morpholine
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